Zeylenone
描述
from shikimic acid; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNZIGRBVXAOSR-PLMTUMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441923 | |
| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193410-84-3 | |
| Record name | Zeylenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Zeylenone from Uvaria grandiflora: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylenone, a polyoxygenated cyclohexene, is a significant secondary metabolite isolated from the plant Uvaria grandiflora. This natural compound has garnered considerable attention within the scientific community due to its diverse and potent biological activities, including antifungal, anti-diabetic, and anticancer properties. This technical guide provides a comprehensive overview of the discovery of this compound and details the methodologies for its extraction, isolation, and purification. Furthermore, it summarizes the quantitative data related to its biological efficacy and elucidates its known mechanisms of action, including its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Uvaria grandiflora, a flowering plant belonging to the Annonaceae family, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, with this compound emerging as a particularly promising candidate for therapeutic development.[2] First isolated from the leaves and stems of Uvaria grandiflora, this compound is a cyclohexene oxide derivative characterized by a highly oxygenated structure.[2][3] Its demonstrated efficacy against various cancer cell lines and phytopathogenic fungi has established it as a molecule of significant interest for further investigation.[4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₇ | [6] |
| IUPAC Name | [(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | [6] |
| Appearance | Amorphous pale yellow solid | [3] |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Uvaria grandiflora is a multi-step process involving extraction and chromatographic separation. The following protocols are synthesized from published literature.[3][4][7]
Plant Material Collection and Preparation
-
Plant Part: Leaves, twigs, or bark of Uvaria grandiflora.[3][7][8]
-
Preparation: The plant material is air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.[4]
Extraction
-
Solvent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 1:1 (v/v) ratio is commonly used for cold percolation.[4] Alternatively, Ethyl Acetate (EtOAc) can be used for extraction.[7]
-
Procedure:
-
The powdered plant material is macerated in the chosen solvent system at room temperature.
-
The process is typically repeated three times to ensure exhaustive extraction.[4]
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to yield a syrupy residue.[4]
-
Fractionation
-
Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between methanolic water (5%) and a series of solvents of increasing polarity, such as petroleum ether, DCM, and n-butanol.[4] this compound is typically enriched in the DCM sub-extract.[4]
Chromatographic Purification
-
Silica Gel Column Chromatography: The DCM fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate to separate the compounds based on their affinity for the stationary phase.[7]
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column with 100% methanol as the mobile phase. This step separates compounds based on their molecular size.[7]
-
Reverse-Phase C18 (RP-C18) Column Chromatography: Final purification can be achieved using RP-C18 column chromatography with a mobile phase of methanol and water, for instance, in a 6:4 (v/v) ratio.[7]
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[3]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyls and carbonyls.[3]
Quantitative Biological Data of this compound
This compound has demonstrated a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Table 4.1: Antifungal and Anti-oomycete Activity
| Target Organism | EC₅₀ (μg/mL) | Reference |
| Phytophthora capsici | 6.98 | [4] |
| Colletotrichum musae | 3.37 | [4] |
Table 4.2: Cytotoxic Activity against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Cancer Type | Reference |
| K-562 | 2.3 | Human Myeloid Leukemia | [9] |
| HeLa | 18.3 | Cervical Carcinoma | [9] |
| HCT-116 | ~15 | Colon Carcinoma | [10] |
| SKOV3 | <10 | Ovarian Carcinoma | [11] |
| SGC7901 | ~11.84 | Gastric Cancer | [2] |
| MGC803 | ~11.84 | Gastric Cancer | [2] |
Table 4.3: Enzyme Inhibitory Activity
| Enzyme | Activity | Reference |
| α-glucosidase | Significant Inhibition | [3] |
| Pancreatic Lipase | Significant Inhibition | [3] |
| Dipeptidyl Peptidase-IV (DPP-IV) | Significant Inhibition | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer.
Inhibition of PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway, leading to decreased phosphorylation of key components like PI3K, AKT, and mTOR.[12] This inhibition contributes to the induction of apoptosis and suppression of cell proliferation in cancer cells.[12]
Attenuation of MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. This compound has been demonstrated to attenuate this pathway by reducing the phosphorylation of ERK.[12] This action contributes to its antiproliferative effects.
Suppression of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. This compound has been found to suppress the NF-κB signaling pathway, which contributes to its ability to induce apoptosis in cancer cells.[10]
Conclusion
This compound, a natural product isolated from Uvaria grandiflora, represents a promising scaffold for the development of new therapeutic agents. Its multifaceted biological activities, including potent antifungal and anticancer effects, are underpinned by its ability to modulate critical cellular signaling pathways. The detailed protocols for its isolation and the compiled quantitative data on its efficacy provided in this guide offer a solid foundation for further research and development. Future studies should focus on optimizing its synthesis, exploring its full pharmacological potential through in vivo studies, and further elucidating its molecular mechanisms of action to pave the way for its potential clinical application.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Zeylenone-Induced Apoptosis Signaling Pathways: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the signaling pathways implicated in zeylenone-induced apoptosis. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on the apoptotic mechanisms of this compound, a naturally occurring cyclohexene oxide with demonstrated anti-cancer properties. The guide details the core signaling cascades, presents quantitative data in a structured format, outlines key experimental methodologies, and provides visual representations of the molecular pathways involved.
Introduction
This compound has emerged as a compound of interest in oncology research due to its ability to selectively induce apoptosis in various cancer cell lines. Understanding the intricate signaling networks that this compound modulates is crucial for its potential development as a therapeutic agent. This guide elucidates the primary pathways through which this compound exerts its pro-apoptotic effects, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways, as well as the intrinsic mitochondrial pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis induction, and the modulation of key apoptotic proteins.
Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 (Dose-dependent decrease in viability) | 24 |
| HeLa | Cervical Carcinoma | Not explicitly stated, but effective concentrations used were 1.64, 3.27, 6.54 | 12, 24, 48, 72 |
| CaSki | Cervical Carcinoma | Not explicitly stated, but effective concentrations used were 1.64, 3.27, 6.54 | 12, 24, 48, 72 |
| SGC7901 | Gastric Cancer | 3.3, 6.6, 13.2 (Dose-dependent decrease in viability) | 24 |
| MGC803 | Gastric Cancer | 3.3, 6.6, 13.2 (Dose-dependent decrease in viability) | 24 |
| PC-3 | Prostate Carcinoma | 4.19 | 24 |
| U251 | Glioblastoma | 5.161 | Not Specified |
| A172 | Glioblastoma | 6.440 | Not Specified |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Method |
| SKOV3 | 2.5, 5, 10 | Significantly increased (specific values not provided) | Flow Cytometry |
| SGC7901 | 13.2 | 48.21 | Annexin V-FITC/PI Staining |
| MGC803 | 13.2 | 64.58 | Annexin V-FITC/PI Staining |
| PC-3 | Dose-dependent | Increased apoptosis observed | Annexin V-FITC/PI Staining |
Table 3: this compound-Induced Changes in Apoptotic Protein Expression
| Cell Line | Protein | Change in Expression |
| SKOV3 | Bax | Increased |
| Bcl-2 | Decreased | |
| Caspase-3 | Increased | |
| Cytochrome c (cytosolic) | Increased | |
| AIF (cytosolic) | Increased | |
| p-JAK | Decreased | |
| p-STAT | Decreased | |
| HeLa & CaSki | Bax | Increased |
| Bad | Increased | |
| Bcl-2 | Decreased | |
| Bcl-xL | Decreased | |
| Cleaved Caspase-3, -7, -9 | Increased | |
| Cytochrome c (cytosolic) | Increased | |
| AIF (cytosolic) | Increased | |
| p-PI3K | Decreased | |
| p-AKT | Decreased | |
| p-mTOR | Decreased | |
| p-ERK | Decreased | |
| SGC7901 & MGC803 | Bax | Increased |
| Bcl-2 | Decreased | |
| Bcl-xL | Decreased | |
| Pro-caspase-3 | Decreased | |
| p-AKT | Decreased | |
| p-ERK | Decreased | |
| PC-3 | Bax | Increased |
| Bcl-2 | Decreased | |
| Bcl-xL | Decreased | |
| Cleaved Caspase-3, -7, -8, -9 | Increased | |
| Cleaved PARP | Increased | |
| Bid | Cleaved to tBid |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a multi-pronged approach, targeting several critical signaling pathways that regulate cell survival and death.
Intrinsic (Mitochondrial) Apoptosis Pathway
A primary mechanism of this compound-induced apoptosis is the activation of the intrinsic pathway, which is centered on the mitochondria. This compound treatment leads to a decrease in the mitochondrial membrane potential (MMP).[1] This disruption is associated with the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][4] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[2][5] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1][3]
References
- 1. Zearalenone Induces Apoptosis and Cytoprotective Autophagy in Chicken Granulosa Cells by PI3K-AKT-mTOR and MAPK Signaling Pathways [mdpi.com]
- 2. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Zeylenone in Cell Cycle Arrest of Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylenone, a naturally occurring cyclohexene oxide, has emerged as a promising small molecule with potent anti-tumor activities. Extensive research has demonstrated its ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines. A key mechanism underlying its anti-cancer effects is the induction of cell cycle arrest, a critical process that halts the division of cancer cells and can ultimately lead to programmed cell death. This in-depth technical guide provides a comprehensive overview of the role of this compound in the cell cycle arrest of tumor cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across different human cancer cell lines, providing a comparative measure of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Carcinoma | ~13.08 | 24 |
| CaSki | Cervical Carcinoma | ~6.54 | 24 |
| PC-3 | Prostate Cancer | 4.19 | 24 |
| DU145 | Prostate Cancer | 40 | 48 |
| U251 | Glioblastoma | 5.161 | Not Specified |
| A172 | Glioblastoma | 6.440 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
Table 2: Effect of this compound on Cell Cycle Distribution in Cervical Cancer Cells
This table presents the quantitative data from flow cytometry analysis, demonstrating the dose- and time-dependent effects of this compound on the cell cycle distribution of HeLa and CaSki cervical cancer cells.[1]
HeLa Cells
| Treatment | Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (0 µM) | 12 | 60.2 | 25.1 | 14.7 |
| 3.27 µM this compound | 12 | 65.8 | 21.3 | 12.9 |
| 6.54 µM this compound | 12 | 70.1 | 18.5 | 11.4 |
| 13.08 µM this compound | 12 | 75.3 | 15.2 | 9.5 |
| Control (0 µM) | 24 | 58.9 | 26.3 | 14.8 |
| 3.27 µM this compound | 24 | 68.2 | 20.1 | 11.7 |
| 6.54 µM this compound | 24 | 74.5 | 16.3 | 9.2 |
| 13.08 µM this compound | 24 | 80.1 | 12.1 | 7.8 |
| Control (0 µM) | 48 | 57.5 | 27.1 | 15.4 |
| 3.27 µM this compound | 48 | 72.3 | 17.5 | 10.2 |
| 6.54 µM this compound | 48 | 78.9 | 13.2 | 7.9 |
| 13.08 µM this compound | 48 | 85.2 | 9.5 | 5.3 |
CaSki Cells
| Treatment | Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (0 µM) | 12 | 55.4 | 30.2 | 14.4 |
| 1.64 µM this compound | 12 | 53.1 | 33.5 | 13.4 |
| 3.27 µM this compound | 12 | 50.8 | 36.8 | 12.4 |
| 6.54 µM this compound | 12 | 48.2 | 40.1 | 11.7 |
| Control (0 µM) | 24 | 54.8 | 31.1 | 14.1 |
| 1.64 µM this compound | 24 | 51.2 | 36.2 | 12.6 |
| 3.27 µM this compound | 24 | 47.9 | 41.3 | 10.8 |
| 6.54 µM this compound | 24 | 44.1 | 45.8 | 10.1 |
| Control (0 µM) | 48 | 53.9 | 32.4 | 13.7 |
| 1.64 µM this compound | 48 | 48.7 | 39.8 | 11.5 |
| 3.27 µM this compound | 48 | 43.5 | 46.2 | 10.3 |
| 6.54 µM this compound | 48 | 39.8 | 50.3 | 9.9 |
Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound
This compound treatment leads to significant alterations in the expression of key proteins that regulate cell cycle progression. The following table summarizes the observed effects on these proteins.
| Protein | Function | Effect of this compound | Cancer Cell Line(s) |
| p21 (WAF1/CIP1) | CDK inhibitor, promotes cell cycle arrest | Upregulation | Glioblastoma, Cervical |
| p27 (KIP1) | CDK inhibitor, promotes cell cycle arrest | Upregulation | Glioblastoma |
| Cyclin D1 | Promotes G1/S transition | Downregulation | Prostate |
| Cyclin E | Promotes G1/S transition | Downregulation | Cervical |
| CDK4 | Partner for Cyclin D, promotes G1/S transition | Downregulation | Prostate |
| p-Rb | Phosphorylated (inactive) Retinoblastoma protein | Downregulation | Glioblastoma |
Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest
This compound exerts its effects on the cell cycle through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Figure 1: this compound-induced G0/G1 arrest in glioblastoma cells.
Figure 2: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Figure 3: this compound's modulation of the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on tumor cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, CaSki)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired time periods (e.g., 12, 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[1]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired time periods (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation following this compound treatment.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, p27, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest in various tumor cell types. Its mechanism of action involves the intricate modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, and the regulation of critical cell cycle proteins such as p21, p27, and cyclin D1. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and its derivatives in oncology. Further investigation into the precise molecular targets and the development of more potent analogs will be crucial in translating these promising preclinical findings into effective cancer therapies.
References
Zeylenone's Impact on the PI3K/AKT/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylenone, a naturally occurring cyclohexene oxide first isolated from the leaves of Uvaria grandiflora, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2] Emerging research has pinpointed its mechanism of action to the modulation of key cellular signaling pathways, with a pronounced inhibitory effect on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including cervical and ovarian carcinomas.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the PI3K/AKT/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and drug development efforts.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell growth and survival. This compound exerts its anti-cancer effects by attenuating this pathway at multiple key junctures. In cervical carcinoma cells, this compound has been shown to substantially suppress the phosphorylation of PI3K, AKT, and mTOR, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[1] This inhibitory action disrupts the pro-survival signals that are often hyperactive in cancer cells, thereby sensitizing them to programmed cell death.
Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound on cancer cell viability have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate this compound's potent cytotoxic activity against cervical and ovarian cancer cell lines.
Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines [1]
| Cell Line | 12h (µM) | 24h (µM) | 48h (µM) | 72h (µM) |
| HeLa | 13.01 ± 1.12 | 8.54 ± 0.76 | 6.27 ± 0.59 | 4.89 ± 0.43 |
| CaSki | 6.45 ± 0.58 | 4.12 ± 0.39 | 3.21 ± 0.31 | 2.56 ± 0.24 |
Table 2: Effect of this compound on Ovarian Carcinoma Cell Viability [3]
| Cell Line | Concentration (µmol/L) | Treatment Duration | Effect |
| SKOV3 | 2.5, 5, 10 | 24h | Dose-dependent decrease in cell viability |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed experimental protocols are provided below.
Cell Culture and Reagents
-
Cell Lines: HeLa (human cervical adenocarcinoma), CaSki (human cervical epidermoid carcinoma), and SKOV3 (human ovarian adenocarcinoma) cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1%.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 12, 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat cells with this compound at the indicated concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software, with β-actin serving as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is used to quantify apoptosis.
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.
Logical Relationship of this compound's Cellular Effects
The inhibition of the PI3K/AKT/mTOR pathway by this compound initiates a series of downstream events that collectively contribute to its anti-cancer activity. This logical progression from pathway inhibition to cellular outcomes is a key aspect of its therapeutic potential.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of this pathway and evaluating its efficacy and safety in preclinical and clinical settings. The continued investigation of natural compounds like this compound holds promise for the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Zeylenone's Impact on the MAPK/ERK Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylenone, a naturally occurring cyclohexene oxide isolated from Uvaria grandiflora, has emerged as a potent anti-cancer agent with demonstrated efficacy across various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic effects, with a primary focus on its impact on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] this compound has been shown to exert its anti-proliferative and pro-apoptotic effects by modulating this and other related pathways, such as the PI3K/Akt/mTOR pathway.[3][4] This guide will explore the intricate interactions of this compound with these signaling networks.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PC-3 | Prostate Carcinoma | 24 | 4.19 | [5] |
| CaSki | Cervical Carcinoma | 12 | 13.08 | [4] |
| CaSki | Cervical Carcinoma | 24 | 6.54 | [4] |
| CaSki | Cervical Carcinoma | 48 | 3.27 | [4] |
| SGC7901 | Gastric Cancer | 24 | ~11.84 | [6] |
| MGC803 | Gastric Cancer | 24 | ~5.92 | [6] |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Observed Effect | Reference |
| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 | 24 | Dose-dependent decrease in cell viability; significant increase in apoptosis and loss of mitochondrial membrane potential. | [7] |
| PC-3 | Prostate Carcinoma | 6.54 | 24 | Morphological changes indicative of apoptosis; decreased adherent capacity. | [5] |
| HeLa & CaSki | Cervical Carcinoma | Not specified | Not specified | Suppressed cell proliferation, induced cell cycle arrest, and increased apoptosis. | [3] |
| SGC7901 & MGC803 | Gastric Cancer | 2.96, 5.92, 11.84, 23.68, 47.37 | 24 | Dose-dependent suppression of cell viability. | [6] |
Table 3: this compound's Impact on Key Signaling Proteins
| Cell Line | Cancer Type | This compound Treatment | Protein | Change in Expression/Phosphorylation | Reference |
| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | p-JAK, p-STAT | Significantly decreased | [7] |
| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | Cytochrome c, AIF (cytosolic) | Increased | [7] |
| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | Caspase-3, Fas, Fasl, Bax | Increased | [7] |
| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µM for 24h | Bcl-2 | Decreased | [7] |
| PC-3 | Prostate Carcinoma | Not specified | Pro-Caspase-9, -8, -7, -3, PARP | Decreased | [5] |
| PC-3 | Prostate Carcinoma | Not specified | Cleaved Caspase-9, -8, -7, -3, Cleaved PARP | Increased | [5] |
| PC-3 | Prostate Carcinoma | Not specified | Bcl-2, Bcl-xL | Decreased | [5] |
| PC-3 | Prostate Carcinoma | Not specified | Bax, truncated Bid | Increased | [5] |
| HeLa & CaSki | Cervical Carcinoma | Not specified | p-PI3K, p-ERK | Decreased | [3] |
| HeLa & CaSki | Cervical Carcinoma | Not specified | FAS, FADD, Cleaved Caspase-8 | Increased | [8] |
| HeLa & CaSki | Cervical Carcinoma | Not specified | BID, pro-caspase-8 | Decreased | [8] |
| Gastric Cancer Cells | Gastric Cancer | Not specified | MMP-2, MMP-9 | Downregulated | [9] |
| Gastric Cancer Cells | Gastric Cancer | Not specified | p-AKT, p-ERK | Inhibited | [9] |
| DU145 | Prostate Cancer | Not specified | MMP-2, MMP-9, Fibronectin-1, Vimentin, Wnt5a, β-catenin, Cyclin D1 | Decreased | [5] |
| DU145 | Prostate Cancer | Not specified | TIMP-1, Collagen-1, E-cadherin | Increased | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the MAPK/ERK signaling cascade and associated pathways, highlighting the points of intervention by this compound.
Caption: this compound's inhibition of the MAPK/ERK signaling pathway.
Caption: this compound's attenuation of the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., PC-3, CaSki, SGC7901) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM) for specified durations (e.g., 12, 24, 48, 72 hours).[4] A control group with DMSO alone should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the effects of this compound.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound demonstrates significant anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[3][7] Its mechanism of action is closely linked to the attenuation of the MAPK/ERK and PI3K/Akt/mTOR signaling pathways.[3][9] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the direct molecular targets of this compound within these cascades and evaluating its efficacy and safety in more complex in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. The ERK-MAPK Pathway Regulates Longevity through SKN-1 and Insulin-like Signaling in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the anti-proliferative effects of Zeylenone
An In-depth Technical Guide on the Anti-proliferative Effects of Zeylenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring cyclohexene oxide isolated from the leaves of Uvaria grandiflora, has emerged as a promising phytocompound with significant anti-cancer properties.[1][2] Extensive research demonstrates its ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, detailing its mechanisms of action, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and workflows are visualized using diagrams.
Anti-proliferative and Cytotoxic Activity
This compound exhibits potent cytotoxic effects against numerous cancer cell lines in a dose- and time-dependent manner.[3][4] Its efficacy has been demonstrated in cancers of the ovary, prostate, cervix, stomach, and colon.[3][5][6][7] Notably, studies have shown that this compound has a higher cytotoxicity towards cancer cells compared to noncancerous cell lines, suggesting a degree of tumor-selective toxicity.[5] The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), as summarized in Table 1.
Data Presentation: Quantitative Analysis of Cytotoxicity
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| PC-3 | Prostate Carcinoma | 4.19 | 24 | [5] |
| CaSki | Cervical Carcinoma | ~6.54 | 24 | [4] |
| HeLa | Cervical Carcinoma | Not specified | - | [4][6] |
| SKOV3 | Ovarian Carcinoma | Not specified (tested at 2.5, 5, 10) | 24 | [3] |
| HCT-116 | Colon Carcinoma | ~15 (maximum inhibitory effect) | Not specified | |
| U2OS | Osteosarcoma | ~10 | 24 | [8] |
| HOS | Osteosarcoma | ~12 | 24 | [8] |
| U251 | Glioblastoma | < 5 (for derivative CA) | Not specified | [9] |
| A172 | Glioblastoma | < 5 (for derivative CA) | Not specified | [9] |
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-proliferative effects by modulating several critical signaling pathways that are often deregulated in cancer. These include the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.
Inhibition of PI3K/Akt/mTOR and MAPK/ERK Pathways
The PI3K/Akt/mTOR and MAPK/ERK signaling cascades are crucial for cell survival, proliferation, and growth. In cervical and gastric cancer cells, this compound has been shown to significantly attenuate these pathways.[1][6][10] Treatment with this compound leads to a decrease in the phosphorylation levels of key proteins such as PI3K, Akt, mTOR, and ERK, thereby inhibiting the downstream signaling that promotes cancer cell proliferation and survival.[1][4][6]
Mandatory Visualization: PI3K/Akt and MAPK/ERK Inhibition
Caption: this compound inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways.
Inhibition of the JAK/STAT Pathway
In ovarian carcinoma cells, this compound's anti-proliferative and pro-apoptotic effects are linked to the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] Treatment with this compound significantly decreases the phosphorylation of JAK and STAT proteins, which are critical for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression involved in cell proliferation and survival.[3]
Mandatory Visualization: JAK/STAT Pathway Inhibition
Caption: this compound suppresses the activation of the JAK/STAT signaling pathway.
Suppression of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Its overexpression is linked to cancer progression. In colon cancer cells, this compound treatment suppresses NF-κB activation by inhibiting the phosphorylation of its inhibitor, IκBα.[11] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including those involved in proliferation (cyclin D1, PCNA) and metastasis.[11]
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mitochondrial (Intrinsic) Pathway
This compound treatment leads to a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[3][5][6] This disruption results in the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[3] The process is regulated by the Bcl-2 family of proteins; this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][5] Released cytochrome c activates a caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[1][5]
Death Receptor (Extrinsic) Pathway
Evidence also points to this compound's ability to activate the extrinsic apoptotic pathway. In ovarian and prostate cancer cells, it increases the expression of Fas and its ligand (FasL).[3][5] The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave the Bid protein to tBid, linking the extrinsic pathway to the mitochondrial pathway.[5]
Data Presentation: Modulation of Apoptosis-Related Proteins
Table 2: Effect of this compound on Key Apoptosis-Related Proteins
| Protein | Function | Effect of this compound | Cancer Type | Citation |
| Pro-Apoptotic | ||||
| Bax | Promotes mitochondrial permeabilization | Increased | Prostate, Gastric, Ovarian | [1][3][5] |
| Fas / FasL | Death receptor and ligand | Increased | Ovarian, Prostate | [3][5] |
| Cytochrome c | Activates caspase-9 | Increased (in cytosol) | Ovarian | [3] |
| AIF | Induces caspase-independent apoptosis | Increased (in cytosol) | Ovarian | [3] |
| Cleaved Caspase-9 | Initiator caspase (intrinsic) | Increased | Prostate | [5] |
| Cleaved Caspase-8 | Initiator caspase (extrinsic) | Increased | Prostate | [5] |
| Cleaved Caspase-3 | Executioner caspase | Increased | Ovarian, Prostate, Gastric | [1][3][5] |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increased | Prostate | [5] |
| Anti-Apoptotic | ||||
| Bcl-2 | Inhibits mitochondrial permeabilization | Decreased | Ovarian, Prostate, Gastric | [1][3][5] |
| Bcl-xL | Inhibits mitochondrial permeabilization | Decreased | Prostate, Gastric | [1][5] |
Mandatory Visualization: Apoptosis Pathways Activated by this compound
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by causing cell cycle arrest, primarily at the G1/S or G0/G1 phase.[6][9][12] This prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.
The mechanism involves the modulation of key cell cycle regulatory proteins. A derivative of this compound was shown to induce G0/G1 arrest in glioblastoma cells by upregulating the cyclin-dependent kinase inhibitors (CDKIs) p27 and p16.[9][12] In other cancer types, this compound has been observed to upregulate p53 and p21 and downregulate proteins like Cdc25A and Cyclin D1 that promote G1 to S phase transition.[5][11]
Data Presentation: Modulation of Cell Cycle Proteins
Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Protein | Function | Effect of this compound | Cancer Type | Citation |
| p53 | Tumor suppressor, induces p21 | Upregulated | Glioma | [5] |
| p21 | CDKI, inhibits G1/S transition | Upregulated | Glioma | [5] |
| p27 | CDKI, inhibits G1/S transition | Upregulated | Glioblastoma | [9][12] |
| p16 | CDKI, inhibits G1/S transition | Upregulated | Glioblastoma | [9][12] |
| Cyclin D1 | Promotes G1/S transition | Downregulated | Colon, Prostate | [5][11] |
| Cdc25A | Phosphatase, promotes G1/S transition | Downregulated | Glioma | [5] |
| Cdc2 / P-Cdc2 | Kinase, involved in cell cycle progression | Downregulated | Glioma | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the anti-proliferative effects of this compound.
Mandatory Visualization: Experimental Workflow
Caption: General workflow for investigating this compound's anti-cancer effects.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]
-
Cell Plating: Seed cells (e.g., 1x10⁴ to 1x10⁵ cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify specific proteins in a cell lysate.[15][16]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the protein lysates with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) into the wells of an SDS-polyacrylamide gel and separate them by size via electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[18]
-
Analysis: Use a loading control (e.g., β-actin) to normalize the protein levels and perform densitometric analysis to quantify changes in expression.[11]
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[19]
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[21]
-
Data Acquisition: Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[20] An increase in the G0/G1 population indicates a G1 arrest.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent due to its multi-faceted anti-proliferative effects. It effectively inhibits cancer cell growth by inducing apoptosis through both mitochondrial and death-receptor pathways and by causing cell cycle arrest at the G1/S checkpoint. These effects are mediated by the modulation of several key oncogenic signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound.
References
- 1. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound from Uvaria grandiflora Roxb. Induces Apoptosis in Colon Cancer Cells Through Suppression of NF-κB Signalling [wisdomlib.org]
- 12. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Zeylenone: A Promising Natural Compound in Oncology Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Zeylenone, a naturally occurring cyclohexene oxide first isolated from the plant Uvaria grandiflora, is emerging as a significant compound of interest in the field of oncology.[1][2][3] Extensive preclinical research has demonstrated its potent anti-cancer properties across a range of malignancies, including cervical, ovarian, gastric, and prostate cancers, as well as glioblastoma and chronic myelogenous leukemia.[1][2][4][5][6] This technical guide provides a comprehensive overview of this compound's anti-cancer potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanisms of Anti-Cancer Activity
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest). These effects are mediated by its ability to modulate multiple critical intracellular signaling pathways.
1. Induction of Apoptosis:
This compound is a potent inducer of apoptosis in cancer cells.[4][5] This is achieved through the activation of the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:
-
Mitochondrial Disruption: this compound decreases the mitochondrial membrane potential, a critical early event in apoptosis.[4][5][7] This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[4][7]
-
Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic members like Bax and Bad while decreasing anti-apoptotic members such as Bcl-2 and Bcl-XL.[4][7]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of executioner enzymes known as caspases, including caspase-3, -7, and -9, which dismantle the cell.[5][7]
-
Fas/FasL Pathway: this compound has been shown to upregulate the expression of Fas and Fas Ligand (FasL), key components of the extrinsic apoptosis pathway.[4]
2. Cell Cycle Arrest:
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2][5][8] This prevents the cells from entering the S phase, where DNA replication occurs. The key mechanisms involved are:
-
Interference with EZH2: In glioblastoma cells, a derivative of this compound was found to interfere with the Enhancer of zeste homolog 2 (EZH2).[1][2][8] EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes.
-
Upregulation of CDKIs: By interfering with EZH2, this compound leads to the increased expression of Cyclin-Dependent Kinase Inhibitors (CDKIs) such as p16 and p27.[1][2][8] These proteins bind to and inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby causing arrest at the G0/G1 checkpoint.[1][2]
3. Modulation of Key Signaling Pathways:
This compound's ability to induce apoptosis and cell cycle arrest stems from its influence on several crucial signaling pathways that are often deregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to attenuate this pathway by inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR.[5][7][9]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and differentiation. This compound treatment leads to the downregulation of this pathway, contributing to its anti-proliferative effects.[5][7]
-
JAK/STAT Pathway: In ovarian carcinoma and chronic myelogenous leukemia, this compound inhibits the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly by decreasing the phosphorylation of JAK2 and STAT3.[4][6] This pathway is critical for cell survival and proliferation.
-
Wnt/β-catenin Pathway: this compound has also been reported to inhibit the Wnt/β-catenin signaling pathway in prostate cancer cells.[1][2]
Quantitative Data: In Vitro Efficacy
The potency of this compound has been quantified across various human cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Carcinoma | Specific value not cited, but effective | [5] |
| CaSki | Cervical Carcinoma | Concentrations of 1.64-26.16 µM tested | [7] |
| SKOV3 | Ovarian Carcinoma | Concentrations of 2.5, 5, 10 µM tested | [4] |
| K562 | Chronic Myelogenous Leukemia | Dose-dependent decrease in viability | [6] |
| U251 | Glioblastoma | Lowest IC50 among derivatives tested | [1][8] |
| A172 | Glioblastoma | Effective at low doses | [1] |
| HOS | Osteosarcoma | Effective in combination with cisplatin | [10] |
| U2OS | Osteosarcoma | Effective in combination with cisplatin | [10] |
Note: Specific IC50 values are not always provided in the abstracts, but the effective concentration ranges are noted.
In Vivo Efficacy
Preclinical studies using animal models have confirmed the anti-tumor activity of this compound in vivo. In xenograft models using HeLa cervical cancer cells and K562 leukemia cells, administration of this compound led to significant suppression of tumor growth with low toxicity to the host.[5][6] These studies demonstrated that the mechanism of action in vivo mirrors the in vitro findings, with decreased levels of phosphorylated PI3K, ERK, Jak2, and Src observed in the tumor tissues.[5][6]
Key Experimental Methodologies
The following sections detail the standard protocols for the key experiments used to characterize the anti-cancer effects of this compound.
Cell Viability Assay (CCK-8/MTT Assay)
This assay is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. CCK-8 (Cell Counting Kit-8) uses a similar principle with a more soluble WST-8 tetrazolium salt.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Reagent Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, Bcl-2, Bax, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Visualizations: Signaling Pathways and Workflows
This compound's Anti-Cancer Signaling Pathways
Caption: this compound's multi-pathway inhibition leading to apoptosis and cell cycle arrest.
Experimental Workflow for Evaluating this compound
Caption: Standard workflow for preclinical evaluation of this compound as an anti-cancer agent.
References
- 1. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 3. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Early Studies on Zeylenone Cytotoxicity In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early in vitro studies on the cytotoxicity of Zeylenone, a naturally occurring cyclohexene oxide with demonstrated anticancer properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in this compound-induced cell death.
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its efficacy in different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HeLa | Cervical Cancer | ~6.54 | 24 | MTT |
| CaSki | Cervical Cancer | ~3.27 | 24 | MTT |
| SKOV3 | Ovarian Cancer | 2.5, 5, 10 (dose-dependent decrease in viability) | 24 | CCK-8 |
| PC-3 | Prostate Cancer | 4.19 | 24 | MTT |
| SGC7901 | Gastric Cancer | Not explicitly stated, but viability decreased with 2.96-47.37 µM | 24 | MTT[1] |
| MGC803 | Gastric Cancer | Not explicitly stated, but viability decreased with 2.96-47.37 µM | 24 | MTT[1] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to assess this compound's cytotoxicity in the cited early studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, and 26.16 µM) and incubate for the desired duration (e.g., 12, 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45-0.5 mg/mL) to each well.[2]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[2]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and floating cells.
-
Washing: Wash the collected cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[6]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells immediately by flow cytometry.
Cell states distinguished by Annexin V and PI staining.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels. In the context of this compound studies, it is crucial for analyzing the modulation of signaling pathway components.
General Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, p-ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL (electrochemiluminescence) detection system.
Signaling Pathways in this compound-Induced Cytotoxicity
Early studies have implicated several key signaling pathways in the cytotoxic and pro-apoptotic effects of this compound.
PI3K/AKT/mTOR Pathway
This compound has been shown to attenuate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.
Inhibition of the PI3K/AKT/mTOR pathway by this compound.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival that is inhibited by this compound.
Inhibition of the MAPK/ERK pathway by this compound.
JAK/STAT Pathway
In ovarian carcinoma cells, this compound has been found to inhibit the JAK/STAT signaling pathway, leading to decreased cell proliferation and increased apoptosis.[10]
Inhibition of the JAK/STAT pathway by this compound.
Mitochondrial Apoptosis Pathway
This compound induces apoptosis through the mitochondrial (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[1]
Induction of the mitochondrial apoptosis pathway by this compound.
References
- 1. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK2/STAT3 pathway as a therapeutic target in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Zeylenone's Therapeutic Potential in Ovarian Cancer: A Technical Overview of its Impact on the JAK/STAT Pathway
For Immediate Release
This technical guide provides an in-depth analysis of the molecular effects of Zeylenone, a natural compound, on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway in ovarian cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for ovarian cancer treatment.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, often characterized by late-stage diagnosis and the development of chemoresistance. The JAK/STAT pathway, particularly the STAT3 signaling cascade, is frequently overactive in ovarian cancer, contributing to tumor cell proliferation, survival, and invasion.[1][2] Research into natural compounds that can modulate this pathway offers promising avenues for new therapeutic strategies.
A key study has demonstrated that this compound, a compound isolated from Uvaria grandiflora, effectively inhibits the proliferation of ovarian carcinoma cells and induces apoptosis by targeting the JAK2/STAT3 pathway.[3] This guide will dissect the findings of this pivotal research, presenting the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.
Quantitative Data Summary
The anti-tumor effects of this compound on the human ovarian carcinoma cell line SKOV3 were quantified through a series of in vitro assays. The data reveals a dose-dependent inhibition of cell viability and a significant induction of apoptosis.
Table 2.1: Effect of this compound on SKOV3 Cell Viability
| This compound Concentration (μmol/L) | Cell Viability (%) |
| 0 (Control) | 100 |
| 2.5 | Decreased (Exact % not specified in abstract)[3] |
| 5.0 | Decreased (Exact % not specified in abstract)[3] |
| 10.0 | Decreased (Exact % not specified in abstract)[3] |
Data derived from a Cell Counting Kit-8 (CCK-8) assay performed 24 hours post-treatment. The original paper indicates a dose-dependent decrease.[3]
Table 2.2: Effect of this compound on Apoptosis and Mitochondrial Membrane Potential in SKOV3 Cells
| Treatment | Apoptosis Rate | Loss of Mitochondrial Membrane Potential |
| Control | Baseline | Baseline |
| This compound (2.5, 5, 10 μmol/L) | Significantly Increased[3] | Significantly Increased[3] |
Apoptosis and mitochondrial membrane potential were assessed by flow cytometry 24 hours after treatment with this compound.[3]
Table 2.3: this compound-Induced Changes in mRNA and Protein Expression
| Gene/Protein | Cellular Location | Change in Expression with this compound Treatment |
| Pro-Apoptotic Factors | ||
| Cytochrome c | Cytosol | Increased[3] |
| Apoptosis Inducing Factor (AIF) | Cytosol | Increased[3] |
| Caspase-3 | - | Increased[3] |
| Fas | - | Increased[3] |
| Fasl | - | Increased[3] |
| Bax | - | Increased[3] |
| Anti-Apoptotic Factors | ||
| Bcl-2 | - | Decreased[3] |
| JAK/STAT Pathway | ||
| p-JAK (phosphorylated JAK) | - | Significantly Decreased[3] |
| p-STAT (phosphorylated STAT) | - | Significantly Decreased[3] |
Changes in mRNA and protein levels were determined by RT-qPCR and Western blot, respectively, after 24 hours of treatment with this compound (2.5, 5, and 10 μmol/L).[3]
Visualized Pathways and Workflows
Visual diagrams are provided to illustrate the targeted signaling pathway and the experimental process.
Caption: this compound's mechanism of action on the JAK/STAT pathway.
Caption: Experimental workflow for investigating this compound's effects.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research article.[3]
Cell Culture and Treatment
-
Cell Line: Human ovarian carcinoma SKOV3 cells.
-
Culture Medium: Specific medium not detailed in the abstract, but likely a standard medium such as RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with this compound at concentrations of 2.5, 5, and 10 μmol/L. A control group was treated with the vehicle (e.g., DMSO). The standard treatment duration was 24 hours.[3]
Cell Viability Assay (Cell Counting Kit-8)
-
SKOV3 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing various concentrations of this compound (0, 2.5, 5, 10 μmol/L).
-
After 24 hours of incubation, 10 μL of CCK-8 solution was added to each well.
-
The plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
-
Cell viability was calculated as a percentage of the control group.
Apoptosis and Mitochondrial Membrane Potential (MMP) Analysis by Flow Cytometry
-
SKOV3 cells were treated with this compound as described in section 4.1.
-
After 24 hours, both floating and adherent cells were collected.
-
For Apoptosis: Cells were washed with cold PBS and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For MMP: Cells were incubated with a fluorescent probe sensitive to mitochondrial membrane potential (e.g., JC-1 or Rhodamine 123).
-
Stained cells were analyzed using a flow cytometer. The percentages of apoptotic cells (Annexin V positive) and cells with depolarized mitochondria were quantified.[3]
Real-time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Total RNA was extracted from this compound-treated and control SKOV3 cells using a suitable RNA isolation kit.
-
RNA was reverse-transcribed into cDNA using a reverse transcription kit.
-
RT-qPCR was performed using a qPCR instrument with SYBR Green master mix and primers specific for the target genes (e.g., Bax, Bcl-2, Caspase-3, Fas, Fasl) and a housekeeping gene for normalization (e.g., GAPDH or β-actin).
-
The relative mRNA expression was calculated using the 2-ΔΔCt method.[3]
Western Blot Analysis
-
Total protein was extracted from treated and control SKOV3 cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
The membrane was incubated overnight at 4°C with primary antibodies against p-JAK, p-STAT, total JAK, total STAT, Bax, Bcl-2, Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
The membrane was washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[3]
Conclusion and Future Directions
The presented data strongly indicates that this compound is a potent inhibitor of the JAK/STAT pathway in ovarian cancer cells.[3] By downregulating the phosphorylation of JAK and STAT proteins, this compound effectively suppresses pro-survival signaling, leading to decreased cell proliferation and the induction of apoptosis.[3] The upregulation of pro-apoptotic factors and downregulation of the anti-apoptotic protein Bcl-2 further corroborate its mechanism of action.[3]
These findings position this compound as a promising candidate for further preclinical and clinical investigation as a targeted therapy for ovarian cancer, particularly for tumors exhibiting constitutive activation of the STAT3 pathway. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and potential synergistic effects with existing chemotherapeutic agents.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of Zeylenone Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of Zeylenone stereoisomers, natural products with promising anti-cancer properties. It includes summaries of quantitative biological activity data, detailed experimental methodologies for key synthetic steps, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound, a polyoxygenated cyclohexene oxide first isolated from Uvaria grandiflora, and its stereoisomers have demonstrated significant therapeutic potential, particularly in oncology. Both (-)-Zeylenone and its enantiomer (+)-Zeylenone exhibit anti-tumor activities. The complex stereochemistry of this compound, featuring multiple chiral centers, makes its enantioselective synthesis a critical area of research for the development of potent and selective therapeutic agents. This document outlines established synthetic routes to access specific stereoisomers of this compound and its derivatives, along with their biological evaluation against cancer cell lines.
Data Presentation: Biological Activity of this compound Analogs
The anti-proliferative activity of various synthesized (+)-Zeylenone analogs has been evaluated against a panel of glioblastoma (GBM) cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of the potency of these compounds. A key derivative, referred to as 'CA' ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), has shown particularly promising activity.[1][2]
| Compound | G-20-07 (IC₅₀, µM) | G-20-13 (IC₅₀, µM) | U251 (IC₅₀, µM) | A172 (IC₅₀, µM) | U118 (IC₅₀, µM) | U138 (IC₅₀, µM) |
| (+)-Zeylenone | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog a | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog b | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog c | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog d | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog e | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog f | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog g | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog h | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog i | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog j | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog k | 8.915 | 9.843 | 9.761 | 9.912 | >10 | >10 |
| Analog l | 7.843 | 8.145 | 8.432 | 9.121 | 9.879 | >10 |
| Analog m | 6.512 | 7.654 | 7.987 | 8.543 | 9.123 | 9.789 |
| CA | 4.987 | 5.123 | 5.161 | 6.440 | 7.876 | 8.987 |
| Analog n | >10 | >10 | >10 | >10 | >10 | >10 |
Data sourced from studies on (+)-Zeylenone analogues against glioblastoma cells.[1][2]
Experimental Protocols
The enantioselective synthesis of this compound stereoisomers often utilizes chiral pool starting materials such as (-)-quinic acid for (+)-Zeylenone and (-)-shikimic acid for (-)-Zeylenone.
Protocol 1: Synthesis of (+)-Zeylenone from (-)-Quinic Acid
The total synthesis of (+)-Zeylenone from (-)-quinic acid involves a multi-step process where the key stereochemistry is controlled through a diastereoselective dihydroxylation reaction.[3][4]
Key Step: Diastereoselective Dihydroxylation
This protocol describes the crucial dihydroxylation step that sets the stereocenters at C-1 and C-2.
Materials:
-
Alkene precursor derived from (-)-quinic acid
-
Osmium tetroxide (OsO₄), catalytic amount
-
N-methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone/Water solvent mixture
-
Sodium sulfite
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkene precursor in an acetone/water (10:1) mixture.
-
To this solution, add N-methylmorpholine N-oxide (1.5 equivalents).
-
Add a catalytic amount of osmium tetroxide (0.02 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired diol.
Characterization:
-
The stereochemistry of the resulting diol should be confirmed by NMR spectroscopy (e.g., NOESY) and comparison to literature data.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis of the diol or a suitable derivative.
Protocol 2: Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of this compound derivatives via acylation of the hydroxyl groups.[1][2]
Materials:
-
This compound or its stereoisomer
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Acid chloride or anhydride (e.g., benzoyl chloride, p-fluorobenzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of the diol: Dissolve this compound in anhydrous DCM and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the diol is protected as an acetonide (monitored by TLC). Quench with triethylamine and concentrate.
-
Acylation: Dissolve the protected this compound in anhydrous DCM. Add triethylamine (2.0 eq), DMAP (0.1 eq), and the desired acid chloride or anhydride (1.5 eq) sequentially.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Deprotection: Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl) and stir at room temperature to remove the acetonide protecting group.
-
Purify the final product by silica gel column chromatography.
Mandatory Visualizations
Experimental Workflow: Enantioselective Synthesis of (+)-Zeylenone
Caption: A simplified workflow for the enantioselective synthesis of (+)-Zeylenone.
Signaling Pathway: Inhibition of EZH2 by this compound Derivative 'CA'
Caption: Mechanism of action of this compound derivative 'CA' via EZH2 interference.
References
- 1. Frontiers | Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 2. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
Application Notes and Protocols for the Extraction of Zeylenone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Zeylenone, a naturally occurring cyclohexene oxide with demonstrated anti-cancer properties. The methodologies described are based on established principles of phytochemical extraction and the known chemical properties of this compound, which has been isolated from the leaves of Uvaria grandiflora Roxb.[1][2][3][4].
Introduction
This compound (C₂₁H₁₈O₇) is a bioactive secondary metabolite that has garnered interest for its potential therapeutic applications, particularly in oncology. It has been shown to inhibit proliferation and induce apoptosis in cervical carcinoma cells through the modulation of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways[1][2]. The effective isolation of this compound from its natural source is a critical first step for further pharmacological investigation and drug development. This document outlines a comprehensive protocol for its extraction, purification, and subsequent analysis.
Chemical Properties of this compound
A thorough understanding of this compound's chemical properties is fundamental to designing an effective extraction and purification strategy.
| Property | Value/Description | Source |
| Molecular Formula | C₂₁H₁₈O₇ | [5] |
| Molecular Weight | 382.36 g/mol | [6] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][6] |
| Storage | Desiccate at -20°C | [2] |
Experimental Protocols
The following protocols are designed to provide a robust method for the extraction and purification of this compound from the leaves of Uvaria grandiflora.
I. Plant Material Preparation
-
Collection and Identification: Collect fresh leaves of Uvaria grandiflora. Ensure proper botanical identification.
-
Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris. Air-dry the leaves in the shade at room temperature or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.
II. Extraction of this compound
This protocol utilizes solvent extraction, a common method for isolating secondary metabolites from plant tissues. Based on the known solubility of this compound, a sequential extraction with solvents of increasing polarity is recommended to minimize the co-extraction of impurities.
Materials and Reagents:
-
Powdered leaves of Uvaria grandiflora
-
n-hexane
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Methanol
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Defatting:
-
Macerate 100 g of the powdered leaf material in 500 mL of n-hexane for 24-48 hours at room temperature with occasional shaking. This step removes non-polar compounds like fats and waxes.
-
Filter the mixture through filter paper. Discard the n-hexane extract (filtrate) and retain the plant residue (marc).
-
Repeat the defatting process until the n-hexane extract is colorless. Air-dry the marc completely.
-
-
Extraction:
-
Macerate the defatted plant material in 500 mL of dichloromethane for 48 hours at room temperature with continuous agitation.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process two more times with fresh dichloromethane.
-
Combine all the dichloromethane filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined dichloromethane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
III. Purification of this compound
The crude extract will contain a mixture of compounds. Column chromatography is a standard and effective method for the purification of the target compound.
Materials and Reagents:
-
Crude dichloromethane extract
-
Silica gel (60-120 mesh) for column chromatography
-
Solvent system (e.g., a gradient of n-hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Sephadex LH-20
-
Methanol
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using TLC.
-
Combine the fractions containing the compound of interest (identified by comparing with a standard if available, or by further analytical methods).
-
-
Sephadex LH-20 Chromatography:
-
For further purification, the enriched fractions from the silica gel column can be subjected to size exclusion chromatography using Sephadex LH-20.
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the semi-purified extract in methanol and load it onto the column.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC to isolate pure this compound.
-
IV. Purity Assessment and Characterization
The purity of the isolated this compound should be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for the analysis of such compounds[7].
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are essential for the structural elucidation and confirmation of the isolated compound as this compound.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound extraction and the signaling pathways it influences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:193410-84-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C21H18O7 | CID 10571940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Antioxidant and anti-dermatophytic properties leaf and stem bark of Xylosma longifolium clos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Zeylenone Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Zeylenone stock solutions in cell culture applications. This compound, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity by modulating key signaling pathways. Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental for its effective use in in-vitro studies.
| Property | Value | Source |
| Molecular Weight | 382.36 g/mol | [1][2] |
| Formula | C₂₁H₁₈O₇ | [1][3] |
| CAS Number | 193410-84-3 | [1][2][4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2][4] |
| Storage (Solid) | Desiccate at -20°C | [4][5] |
| Storage (in DMSO) | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [2] |
Preparation of this compound Stock Solution
This protocol details the steps for preparing a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.1 mol/L x 0.001 L x 382.36 g/mol x 1000 = 38.24 mg
-
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh 38.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]
-
-
Sterilization:
-
As DMSO at this concentration is self-sterilizing, filtration is generally not required. However, if desired, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2]
-
Stock Solution Preparation Table (for different volumes):
| Desired Stock Concentration | Volume to Prepare | Mass of this compound to Weigh |
| 100 mM | 0.5 mL | 19.12 mg |
| 100 mM | 1 mL | 38.24 mg |
| 100 mM | 2 mL | 76.47 mg |
| 50 mM | 1 mL | 19.12 mg |
| 10 mM | 1 mL | 3.82 mg |
Application in Cell Culture
The prepared this compound stock solution can be used to treat various cancer cell lines to study its effects on proliferation, apoptosis, and cell signaling.
Working Concentrations:
The optimal working concentration of this compound varies depending on the cell line and the duration of the experiment. The following table summarizes reported effective concentrations. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.
| Cell Line | Effective Concentration Range (µM) | Incubation Time | Reference |
| HeLa (Cervical Cancer) | 3.27 - 13.08 | 12, 24, 48 h | [6] |
| CaSki (Cervical Cancer) | 1.64 - 6.54 | 12, 24, 48 h | [6] |
| SKOV3 (Ovarian Cancer) | 2.5 - 10 | 24 h | [7] |
| SGC7901 (Gastric Cancer) | 2.96 - 47.37 | 24 h | [8] |
| MGC803 (Gastric Cancer) | 2.96 - 47.37 | 24 h | [8] |
| PC-3 (Prostate Cancer) | IC50: 4.19 | 24 h | [9] |
| HOS (Osteosarcoma) | ~5 - 20 | 24 h | [10] |
| U2OS (Osteosarcoma) | ~5 - 20 | 24 h | [10] |
Protocol for Treating Cells:
-
Cell Seeding: Plate the cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 12, 24, 48 hours).
-
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays such as MTT for viability, flow cytometry for apoptosis and cell cycle analysis, and Western blotting for protein expression.[6][9]
Signaling Pathways and Experimental Workflow
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
Caption: this compound inhibits the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT signaling pathways.
Caption: Workflow for treating cells with this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C21H18O7 | CID 10571940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:193410-84-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Determining the IC50 of Zeylenone using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylenone, a naturally occurring cyclohexene oxide isolated from Uvaria grandiflora, has demonstrated significant anti-tumor properties in various cancer cell lines.[1] It has been shown to inhibit cell proliferation and induce apoptosis, making it a compound of interest for cancer research and drug development.[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This application note provides a detailed protocol for determining the IC50 of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The MTT assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells. This assay is widely used to evaluate the cytotoxic effects of chemical compounds.[4]
Principle of the MTT Assay
The core principle of the MTT assay lies in the enzymatic conversion of a tetrazolium salt to a colored formazan product by metabolically active cells.[5]
-
Uptake and Reduction : The water-soluble MTT is taken up by viable cells.
-
Enzymatic Conversion : Mitochondrial reductase enzymes, particularly succinate dehydrogenase, in active mitochondria cleave the tetrazolium ring of MTT, resulting in the formation of insoluble, purple formazan crystals.[4]
-
Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.[6][7]
-
Quantification : The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength between 550 and 600 nm.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., HeLa, CaSki, SKOV3, U251, A172)[2][3][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (ELISA reader)
-
CO2 incubator (37°C, 5% CO2)
-
Sterile, light-protected containers
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C. Further dilutions should be made in complete cell culture medium to the desired final concentrations.
-
MTT Solution (5 mg/mL) :
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5][10]
-
Vortex or sonicate to ensure it is completely dissolved.
-
Sterilize the solution by passing it through a 0.2 µm filter.[5][10]
-
Store the MTT solution in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[5][10]
-
-
Solubilization Solution : DMSO is commonly used to dissolve the formazan crystals.[6]
Cell Seeding
-
Culture the selected cancer cell line until it reaches approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (typically between 5,000 and 10,000 cells/well) in a 96-well plate. The final volume in each well should be 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[11]
Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range could be from 0.1 µM to 100 µM.[12]
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control : Cells treated with medium containing the same concentration of DMSO used for the highest this compound concentration.
-
Untreated Control : Cells in complete medium only.
-
Blank Control : Medium only (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.[13]
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[5][13]
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the medium.[5]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Experimental workflow for determining the IC50 of this compound using the MTT assay.
Data Analysis
-
Background Correction : Subtract the average absorbance of the blank control wells (medium only) from the absorbance values of all other wells.
-
Calculate Percentage of Cell Viability :
-
The percentage of cell viability is calculated relative to the untreated or vehicle control cells.
-
Formula : % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated/Vehicle Control Cells)] x 100
-
-
Determine the IC50 Value :
-
The IC50 is the concentration of this compound that inhibits cell viability by 50%.
-
Plot a dose-response curve with the log of this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value can be determined from this curve using non-linear regression analysis, often performed with software like GraphPad Prism or by using the linear equation from a trendline in Excel.[14][15]
-
Logical flow for calculating the IC50 value from raw MTT assay data.
Data Presentation
The following table summarizes reported IC50 values for a this compound derivative in different glioblastoma (GBM) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| CA | U251 | 5.161 | [9] |
| CA | A172 | 6.440 | [9] |
| CA | U87 | >10 | [9] |
| CA | U343 | >10 | [9] |
| CA* | HA (Human Astrocyte) | >20 | [9] |
*CA is (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone, a derivative of this compound.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/AKT/mTOR Pathway : this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in cervical cancer cells.[3][16] This inhibition leads to decreased cell proliferation and survival.
-
MAPK/ERK Pathway : This pathway is also targeted by this compound. Inhibition of ERK phosphorylation contributes to the suppression of cell growth.[3][16]
-
JAK/STAT Pathway : In ovarian carcinoma cells, this compound has been found to decrease the phosphorylation of JAK and STAT proteins, which are crucial for cell proliferation and survival.[2]
-
Induction of Apoptosis : this compound induces apoptosis through the mitochondrial (intrinsic) pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[2][3] It also upregulates the expression of pro-apoptotic proteins like Bax, Fas, and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[2]
Signaling pathways affected by this compound, leading to decreased proliferation and increased apoptosis.
References
- 1. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 4.4. Cell Viability Assay by MTT [bio-protocol.org]
- 12. reddit.com [reddit.com]
- 13. boneandcancer.org [boneandcancer.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Apoptosis Induced by Zeylenone Using Flow Cytometry
Introduction
Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-cancer properties in various cancer cell lines.[1][2] It has been shown to inhibit cell proliferation and, critically, to induce programmed cell death, or apoptosis.[3][4][5] For researchers and drug development professionals, accurately quantifying the apoptotic effects of potential therapeutic agents like this compound is essential.
Flow cytometry, particularly when combined with Annexin V and Propidium Iodide (PI) staining, stands as a powerful and widely used technique for the rapid and quantitative analysis of apoptosis.[6][7][8] This method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine (PS).[6][9] During early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9]
These application notes provide a detailed overview of the mechanisms of this compound-induced apoptosis, a summary of its quantitative effects on various cancer cell lines, and a comprehensive protocol for assessing this process using Annexin V/PI flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, often converging on the mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways.[11][12] Studies have demonstrated that this compound treatment can lead to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, which are the executive enzymes of apoptosis.[12][13][14]
Key signaling pathways implicated in this compound's pro-apoptotic activity include:
-
PI3K/Akt/mTOR Pathway: this compound has been found to suppress this critical survival pathway, which is often deregulated in cancer.[4][14]
-
JAK/STAT Pathway: Inhibition of the JAK/STAT signaling cascade is another mechanism by which this compound promotes apoptosis in cancer cells.[1][3]
-
MAPK/ERK Pathway: Attenuation of the MAPK/ERK pathway has also been observed following this compound treatment.[4][14]
-
Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[3][11][13]
Quantitative Data Summary
The pro-apoptotic effect of this compound has been quantified in several cancer cell lines. The data below, compiled from published studies, illustrates its dose-dependent activity.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) (Early + Late) | Reference |
| Ovarian Carcinoma (SKOV3) | 0 (Control) | 24 | ~5% (Baseline) | [3] |
| 2.5 | 24 | Increased | [3] | |
| 5.0 | 24 | Significantly Increased | [3] | |
| 10.0 | 24 | Markedly Increased | [3] | |
| Cervical Carcinoma (HeLa) | 6.54 | 24 | ~25% | [4] |
| 13.08 | 24 | ~40% | [4] | |
| Cervical Carcinoma (CaSki) | 3.27 | 24 | ~20% | [4] |
| 6.54 | 24 | ~35% | [4] | |
| Prostate Cancer (PC-3) | 4.19 (IC50) | 24 | Dose-dependent increase observed | [11] |
| Gastric Cancer (SGC7901) | 0 (Control) | 24 | ~3% (Baseline) | [13] |
| 5.0 | 24 | ~15% | [13] | |
| 10.0 | 24 | ~30% | [13] |
Note: The percentages are approximate values derived from published data for illustrative purposes. Actual results will vary based on experimental conditions.
Experimental Protocols
This section provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.
Materials and Reagents
-
Cancer cell line of interest (e.g., SKOV3, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed cells in T25 flasks or 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁶ cells per T25 flask).[10]
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 2.5, 5, 10 µM).[3] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24 or 48 hours).
Protocol for Annexin V/PI Staining
-
Reagent Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[15] Keep on ice.
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium (which contains apoptotic, floating cells) into a centrifuge tube.[10] Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the first step.[16]
-
Suspension Cells: Directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[15] Discard the supernatant and gently wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis: Analyze the samples on a flow cytometer within one hour for best results.
Flow Cytometry Data Analysis and Interpretation
The data from the flow cytometer is typically displayed as a two-color dot plot, with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q) to distinguish different cell populations.[9]
-
Lower-Left Quadrant (Q3: Annexin V- / PI-): These are viable, healthy cells that do not bind either reagent.
-
Lower-Right Quadrant (Q4: Annexin V+ / PI-): These are early apoptotic cells, where phosphatidylserine has been externalized, but the cell membrane remains intact.[9]
-
Upper-Right Quadrant (Q2: Annexin V+ / PI+): These are late-stage apoptotic or necrotic cells, which have lost membrane integrity, allowing PI to enter and stain the nucleus.[9]
-
Upper-Left Quadrant (Q1: Annexin V- / PI+): These are typically considered necrotic cells that have died without undergoing apoptosis, although this population is usually small in drug-induced cell death studies.
Total Apoptosis is calculated by summing the percentages of cells in the early apoptotic (Q4) and late apoptotic (Q2) quadrants. A dose-dependent increase in the percentage of cells in Q4 and Q2 following this compound treatment is indicative of its pro-apoptotic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Flow cytometric evaluation of apoptosis and cell viability as a criterion of anti-tumour drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vazymeglobal.com [vazymeglobal.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Unraveling the Impact of Zeylenone on Cellular Signaling Pathways via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeylenone, a naturally occurring cyclohexene oxide, has garnered significant interest in the scientific community for its potent anti-cancer properties.[1][2] This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including ovarian, cervical, and prostate cancers.[2][3][4] The therapeutic potential of this compound lies in its ability to modulate key cellular signaling pathways that are often dysregulated in cancer. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR), and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathways.
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling cascades within the cell.
JAK/STAT Pathway
The JAK/STAT pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[5] In cancer, this pathway is often constitutively active, promoting tumor growth and survival. Studies have shown that this compound can inhibit the JAK/STAT pathway by reducing the phosphorylation of JAK and STAT proteins in ovarian carcinoma cells.[3] This inhibition leads to a decrease in the expression of downstream target genes involved in cell survival and an increase in the expression of pro-apoptotic proteins.
Figure 1. This compound inhibits the JAK/STAT signaling pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[6] Its aberrant activation is a common feature in many cancers. This compound has been demonstrated to attenuate the PI3K/Akt/mTOR pathway in cervical carcinoma cells.[1] This inhibition leads to decreased cell proliferation and the induction of apoptosis.
Figure 2. This compound attenuates the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway plays a pivotal role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell growth, differentiation, and survival.[7] Dysregulation of this pathway is frequently observed in cancer. Research indicates that this compound can suppress the MAPK/ERK pathway in cervical carcinoma cells, contributing to its anti-proliferative and pro-apoptotic effects.[1]
Figure 3. This compound suppresses the MAPK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression of key proteins in the JAK/STAT, PI3K/Akt/mTOR, and apoptosis signaling pathways in various cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound on JAK/STAT Pathway Proteins in SKOV3 Ovarian Carcinoma Cells [3]
| Protein | This compound Concentration (µmol/L) | Relative Protein Expression (Normalized to Control) |
| p-JAK | 0 | 1.00 |
| 2.5 | Decreased | |
| 5 | Further Decreased | |
| 10 | Significantly Decreased | |
| p-STAT | 0 | 1.00 |
| 2.5 | Decreased | |
| 5 | Further Decreased | |
| 10 | Significantly Decreased |
Table 2: Effect of this compound on PI3K/Akt/mTOR and MAPK/ERK Pathway Proteins in HeLa and CaSki Cervical Carcinoma Cells [1]
| Cell Line | Protein | This compound Treatment | Relative Protein Expression (Normalized to Control) |
| HeLa | p-PI3K | Yes | Decreased |
| p-ERK | Yes | Decreased | |
| CaSki | p-PI3K | Yes | Decreased |
| p-ERK | Yes | Decreased |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Protein | This compound Treatment | Relative Protein Expression (Normalized to Control) | Reference |
| SKOV3 | Bax | Yes (Dose-dependent) | Increased | [3] |
| Bcl-2 | Yes (Dose-dependent) | Decreased | [3] | |
| Cleaved Caspase-3 | Yes (Dose-dependent) | Increased | [3] | |
| HeLa | Bax | Yes | Increased | [8] |
| Bcl-2 | Yes | Decreased | [8] | |
| Cleaved Caspase-3 | Yes | Increased | [8] | |
| Cleaved PARP | Yes | Increased | [8] | |
| PC-3 | Bax | Yes | Increased | [9] |
| Bcl-2 | Yes | Decreased | [9] | |
| Cleaved Caspase-9 | Yes | Increased | [9] | |
| Cleaved Caspase-8 | Yes | Increased | [9] | |
| Cleaved Caspase-3 | Yes | Increased | [9] | |
| Cleaved PARP | Yes | Increased | [9] |
Experimental Protocol: Western Blot Analysis
This protocol provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on target protein expression.
Figure 4. A typical workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., SKOV3, HeLa, PC-3)
-
This compound: High-purity compound
-
Cell Culture Media and Supplements: As required for the specific cell line
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies: Specific for the target proteins (e.g., p-JAK, p-STAT, p-PI3K, p-Akt, p-mTOR, p-ERK, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH). Recommended antibody suppliers include Cell Signaling Technology, Abcam, and Santa Cruz Biotechnology.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate: ECL Western Blotting Substrate
-
Imaging System: Chemiluminescence detection system
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture the selected cancer cell lines to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the ECL chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control (β-actin or GAPDH) to correct for loading variations.
-
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the anti-cancer effects of this compound. By following the detailed protocol provided in these application notes, researchers can effectively investigate the impact of this compound on the JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways. The provided diagrams and data tables offer a comprehensive overview of the known effects of this compound, serving as a valuable resource for scientists and drug development professionals in the field of oncology. Further investigation into these pathways will undoubtedly contribute to the development of this compound as a potential therapeutic agent for cancer treatment.
References
- 1. A nanoscale natural drug delivery system for targeted drug delivery against ovarian cancer: action mechanism, application enlightenment and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound represses the progress of human prostate cancer by downregulating the Wnt/β‑catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Zeylenone Efficacy in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-tumor efficacy of Zeylenone using in vivo xenograft models. The protocols outlined below are based on preclinical studies demonstrating this compound's potential in cancer therapy.
This compound, a naturally occurring cyclohexene oxide, has been shown to inhibit tumor growth in various cancer types by inducing apoptosis and targeting key signaling pathways. These notes offer detailed methodologies for establishing xenograft models, administering this compound, and analyzing the resulting data to assess its therapeutic potential.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from preclinical studies on this compound's anti-tumor activity in cervical and gastric cancer xenograft models.
Table 1: Efficacy of this compound in a Cervical Cancer Xenograft Model [1]
| Cell Line | Animal Model | Treatment Group | Dosage (mg/kg) | Treatment Duration (days) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Inhibition Rate (%) |
| HeLa | BALB/c Nude Mice | Control (Saline) | - | 14 | ~1200 | ~1.0 | - |
| HeLa | BALB/c Nude Mice | This compound | 7.5 | 14 | ~600 | ~0.5 | ~50 |
| HeLa | BALB/c Nude Mice | This compound | 15 | 14 | ~300 | ~0.25 | ~75 |
| HeLa | BALB/c Nude Mice | Paclitaxel (Positive Control) | 15 | 14 | ~250 | ~0.2 | ~80 |
Table 2: Efficacy of this compound in a Gastric Cancer Xenograft Model [2]
| Cell Line | Animal Model | Treatment Group | Dosage (mg/kg) | Treatment Duration (days) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Inhibition Rate (%) |
| BGC823 | BALB/c Nude Mice | Control (Saline) | - | 10 | ~1500 | ~1.2 | - |
| BGC823 | BALB/c Nude Mice | This compound | 7.5 | 10 | ~1000 | ~0.8 | ~33 |
| BGC823 | BALB/c Nude Mice | This compound | 15 | 10 | ~700 | ~0.6 | ~53 |
| BGC823 | BALB/c Nude Mice | This compound | 30 | 10 | ~780 | ~0.62 | 47.95 |
| BGC823 | BALB/c Nude Mice | Paclitaxel (Positive Control) | 15 | 10 | ~770 | ~0.61 | 48.11 |
Experimental Protocols
Protocol for Establishing Subcutaneous Xenograft Models
This protocol details the steps for establishing subcutaneous tumor xenografts in immunocompromised mice, a widely used method in preclinical cancer research.[3][4]
Materials:
-
Cancer cell lines (e.g., HeLa for cervical cancer, BGC823 for gastric cancer)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
1-cc syringes with 27- or 30-gauge needles
-
Hemocytometer and Trypan blue solution
-
Animal housing facility with sterile conditions
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by washing with PBS, followed by detachment using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Perform a cell count using a hemocytometer and assess viability with Trypan blue staining.
-
-
Animal Preparation and Cell Implantation:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the prepared site.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Protocol for In Vivo Efficacy Testing of this compound
This protocol describes the administration of this compound to tumor-bearing mice and the subsequent analysis of its anti-tumor effects.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound, dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture)
-
Positive control drug (e.g., Paclitaxel)
-
Vehicle control
-
Dosing syringes and needles (for injection) or gavage needles (for oral administration)
-
Digital calipers
-
Analytical balance for weighing mice and tumors
Procedure:
-
Animal Grouping and Treatment:
-
Randomly assign tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound, vehicle, or the positive control drug to the respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing schedule (e.g., daily, every other day) should be based on preliminary studies or literature. For instance, in the cited studies, treatment was administered for 10-14 days.[1][2]
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
Calculate the tumor growth inhibition rate using the formula: Inhibition Rate (%) = [(Mean Tumor Weight of Control Group - Mean Tumor Weight of Treatment Group) / Mean Tumor Weight of Control Group] x 100 .
-
Collect tumor tissues for further analysis, such as:
-
Western Blotting: To analyze the expression levels of key proteins in signaling pathways affected by this compound (e.g., p-PI3K, p-AKT, p-ERK).
-
Immunohistochemistry (IHC): To visualize the expression and localization of proteins within the tumor tissue.
-
TUNEL Assay: To detect apoptosis in tumor cells.
-
-
Visualizations: Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6]
Caption: this compound inhibits cancer cell proliferation and induces apoptosis by targeting the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB signaling pathways.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the key steps involved in conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Caption: A stepwise workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
References
- 1. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zeylenone in Cervical Cancer Cell Lines: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity in cervical cancer cell lines.[1][2][3][4] Primarily studied in HeLa and CaSki cells, its mechanism of action involves the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.[1][2] These effects are mediated through the modulation of key signaling pathways, positioning this compound as a compound of interest for further investigation in cervical cancer therapeutics.
Mechanism of Action:
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Inhibition of Cell Proliferation: this compound substantially suppresses the proliferation of cervical cancer cells in a dose- and time-dependent manner.[1][2] This is evidenced by reduced cell viability and inhibition of colony formation in vitro.[2]
-
Induction of Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase in both HeLa and CaSki cells.[5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
-
Promotion of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cervical cancer cells.[1][2] This is characterized by increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and activation of the caspase cascade.[1][2]
-
Modulation of Signaling Pathways: The anti-tumor activities of this compound are largely attributed to its ability to attenuate the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[1][2][6] These pathways are frequently deregulated in cervical cancer and play crucial roles in cell survival, proliferation, and apoptosis.[1][6] this compound has been shown to decrease the phosphorylation levels of key proteins in these pathways, including PI3K, Akt, mTOR, and ERK.[1][2]
Preclinical In Vivo Studies:
In vivo experiments using HeLa cell-bearing mouse xenograft models have shown that this compound exhibits good anti-tumor efficacy.[1][2] Treatment with this compound resulted in a decrease in the levels of phosphorylated PI3K and ERK in the tumor tissue, consistent with the in vitro findings.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on cervical cancer cell lines.
Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| HeLa | 24h | 6.54 |
| CaSki | 24h | 3.27 |
Data extracted from Zhang et al., 2017.
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 2.3 | 30.1 ± 1.8 | 14.7 ± 1.5 |
| This compound (3.27 µM) | 63.8 ± 2.9 | 25.4 ± 2.1 | 10.8 ± 1.1 |
| This compound (6.54 µM) | 70.1 ± 3.2 | 20.7 ± 1.9 | 9.2 ± 0.9 |
| This compound (13.08 µM) | 75.6 ± 3.5 | 15.3 ± 1.4 | 9.1 ± 0.8 |
Data represents treatment for 24h and is extracted from Zhang et al., 2017.
Table 3: Effect of this compound on Apoptosis in HeLa and CaSki Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| HeLa | Control | 3.1 ± 0.5 |
| This compound (6.54 µM) | 25.8 ± 2.1 | |
| CaSki | Control | 2.8 ± 0.4 |
| This compound (3.27 µM) | 21.4 ± 1.8 |
Data represents treatment for 24h and is extracted from Zhang et al., 2017.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cervical cancer cells.
-
Materials:
-
HeLa or CaSki cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, and 26.16 µM) for different time points (e.g., 12, 24, 48, and 72 hours).[2] A control group with DMSO alone should be included.[2]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
-
2. Cell Cycle Analysis (Flow Cytometry)
This protocol is used to analyze the effect of this compound on the cell cycle distribution.
-
Materials:
-
HeLa or CaSki cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with different concentrations of this compound for the desired time points (e.g., 12, 24, 48 hours).[5]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the rate of apoptosis induced by this compound.
-
Materials:
-
HeLa or CaSki cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Western Blot Analysis
This protocol is used to detect the expression levels of proteins in the signaling pathways affected by this compound.
-
Materials:
-
HeLa or CaSki cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Visualizations
Caption: this compound inhibits PI3K/AKT/mTOR and MAPK/ERK pathways and induces apoptosis.
Caption: In vitro experimental workflow for evaluating the effects of this compound.
Caption: Logical relationship of this compound's mechanism to its antitumor activity.
References
- 1. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Zeylenone: A Potent Research Tool for the Elucidation of Apoptotic Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zeylenone, a naturally occurring cyclohexene oxide, has emerged as a significant small molecule for inducing apoptosis in various cancer cell lines. Its ability to modulate multiple key signaling pathways makes it an invaluable tool for researchers studying programmed cell death and for professionals in the field of oncology drug development. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in apoptosis research.
Mechanism of Action
This compound induces apoptosis through a multi-faceted approach, primarily by targeting and inhibiting critical cell survival signaling pathways. In numerous cancer cell lines, this compound has been shown to suppress the phosphorylation and activation of key proteins in the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways. This inhibition leads to a cascade of downstream events culminating in the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key molecular events following this compound treatment include:
-
Inhibition of Pro-Survival Signaling: this compound decreases the phosphorylation of JAK2, STAT3, PI3K, AKT, mTOR, and ERK, thereby shutting down signals that promote cell proliferation and survival.[1][2]
-
Induction of Mitochondrial Dysfunction: A significant decrease in mitochondrial membrane potential is a common observation, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[1]
-
Activation of Caspase Cascade: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[3]
-
Regulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL are consistently observed, shifting the cellular balance towards apoptosis.[1][3]
-
Cleavage of PARP: The activation of executioner caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting its potential for selective cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PC-3 | Prostate Carcinoma | 4.19 | 24 |
| SKOV3 | Ovarian Carcinoma | Dose-dependent decrease in viability observed at 2.5, 5, and 10 µM | 24 |
| HeLa | Cervical Carcinoma | Dose-dependent effects observed | Not Specified |
| CaSki | Cervical Carcinoma | Dose-dependent effects observed | Not Specified |
| K562 | Chronic Myelogenous Leukemia | Dose-dependent decrease in viability observed | Not Specified |
| HOS | Osteosarcoma | Dose-dependent effects observed | Not Specified |
| U2OS | Osteosarcoma | Dose-dependent effects observed | Not Specified |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: After treatment, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
dot
Experimental workflow for Annexin V/PI staining.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing JC-1 dye (final concentration 5-10 µg/mL) to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis: Analyze the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence can be quantified using a fluorescence plate reader.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the detection of key apoptotic proteins in this compound-treated cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Signaling Pathway Diagrams
dot
This compound inhibits the JAK/STAT signaling pathway.
dot
This compound inhibits the PI3K/AKT/mTOR pathway.
dot
This compound inhibits the MAPK/ERK signaling pathway.
dot
Overview of this compound-induced apoptosis pathways.
References
- 1. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Design and Synthesis of Novel Zeylenone Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the design, synthesis, and biological evaluation of novel zeylenone analogues as potential anticancer agents. This compound, a natural product isolated from Uvaria grandiflora, and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] This document outlines the synthetic methodologies, protocols for key biological assays, and a summary of the structure-activity relationships (SAR) to guide further drug discovery and development efforts.
Quantitative Data Summary
The antitumor activities of this compound and its novel analogues have been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | PC-3 (Prostate) | 4.19 (24h) | [2] |
| CaSki (Cervical) | 3.3 (24h), 1.6 (48h) | [3] | |
| HeLa (Cervical) | 4.2 (24h), 2.1 (48h) | [3] | |
| CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | U251 (Glioblastoma) | 5.161 | [4] |
| A172 (Glioblastoma) | 6.440 | [4] |
Table 2: Apoptosis Induction by this compound in Gastric Cancer Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| SGC7901 | 0 | ~5 | [5] |
| 6.6 | ~20 | [5] | |
| 13.2 | ~48 | [5] | |
| MGC803 | 0 | ~5 | [5] |
| 6.6 | ~30 | [5] | |
| 13.2 | ~65 | [5] |
Table 3: Cell Cycle Distribution of Cervical Cancer Cells after this compound Treatment (µM)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| HeLa | Control (24h) | 55.3 | 29.1 | 15.6 | [3][6] |
| This compound (6.54 µM, 24h) | 68.2 | 20.5 | 11.3 | [3][6] | |
| CaSki | Control (24h) | 58.7 | 25.4 | 15.9 | [3][6] |
| This compound (3.27 µM, 24h) | 50.1 | 38.2 | 11.7 | [3][6] |
Experimental Protocols
Synthesis of this compound Analogues
The total synthesis of (+)-zeylenone can be accomplished in 13 steps starting from quinic acid, with an overall yield of approximately 9.8%.[7][8][9] A key step in this synthesis involves a single-step dihydroxylation to control the stereochemistry of three chiral centers.[7][8]
Protocol 1: Synthesis of (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) [10]
This protocol describes the derivatization of a this compound precursor.
-
Protect the diol of the this compound precursor using 2,2-dimethoxypropane.
-
Dissolve the protected precursor in dichloromethane (DCM).
-
To the solution, add triethylamine, 4-(dimethylamino)pyridine (DMAP), and p-fluorobenzoyl chloride.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the mixture with DCM, wash with water, and dry the organic layer over sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the final compound.
Caption: Synthetic workflow for a this compound analogue.
Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxicity of this compound analogues.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogues for 24, 48, or 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound analogues using flow cytometry.
-
Treat cells with the desired concentrations of this compound analogues for the specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound analogues on cell cycle distribution.[3]
-
Treat cells with this compound analogues for the desired time periods (e.g., 12, 24, 48 hours).[3]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[3]
-
Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.[3]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Mechanism of Action: Signaling Pathways
This compound and its analogues exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][6][11]
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including PI3K, Akt, and mTOR.[3][6] This inhibition leads to decreased cell proliferation and survival.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and proliferation that is inhibited by this compound.[3][6] Treatment with this compound leads to a reduction in the phosphorylation of ERK.[3][6]
Induction of Apoptosis
This compound analogues induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] This is evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-3, -8, and -9.[2][5] Furthermore, this compound treatment alters the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[2][5]
Caption: this compound analogue signaling pathways.
Structure-Activity Relationship (SAR)
The anticancer activity of this compound analogues is influenced by their chemical structure. Key findings from SAR studies include:
-
Hydroxyl Groups: The hydroxyl groups at the C-1 and C-2 positions are crucial for the antitumor activity.[1][7]
-
C-1 Esterification: Esterification of the C-1 hydroxyl group with large substituents leads to a decrease or loss of activity.[1][7]
-
C-3 Position: Modification at the C-3 position with appropriate ester substituents can enhance the potency of the analogues.[1][7]
-
Fluorination: The addition of a fluorine atom to the benzoyl group, as seen in the analogue CA, has been shown to significantly enhance the anti-glioblastoma activity.[10]
Caption: Key structure-activity relationships of this compound.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Zeylenone Experiments
These application notes provide detailed protocols and cell culture conditions for researchers, scientists, and drug development professionals investigating the effects of Zeylenone, a natural cyclohexene oxide with demonstrated anti-cancer properties.[1][2][3][4]
Introduction
This compound (Zey) is a naturally occurring compound isolated from the leaves of Uvaria grandiflora.[3] It has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including cervical, gastric, prostate, and ovarian cancers.[1][2][5][6] this compound exerts its anti-cancer activities by modulating several key signaling pathways, such as the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and Wnt/β-catenin pathways.[1][3][5][6] This document outlines recommended cell culture conditions and detailed experimental protocols for studying the effects of this compound.
Cell Culture Conditions
Successful experiments with this compound require appropriate cell culture conditions. The following table summarizes the cell lines and specific conditions reported in the literature.
| Cell Line | Cancer Type | Culture Medium | Seeding Density | This compound Concentration | Incubation Time |
| HeLa | Cervical Carcinoma | DMEM with 10% FBS | Not specified | 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM | 12, 24, 48, 72 h |
| CaSki | Cervical Carcinoma | RPMI-1640 with 10% FBS | Not specified | 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM | 12, 24, 48, 72 h |
| SGC7901 | Gastric Cancer | RPMI-1640 with 10% FBS | 5 × 10³ cells/well (96-well plate) | 0, 2.96, 5.92, 11.84, 23.68, 47.37 µM | 24 h |
| MGC803 | Gastric Cancer | RPMI-1640 with 10% FBS | 5 × 10³ cells/well (96-well plate) | 0, 2.96, 5.92, 11.84, 23.68, 47.37 µM | 24 h |
| PC-3 | Prostate Carcinoma | Not specified | Not specified | IC50: 4.19 µmol/L | 24 h |
| DU145 | Prostate Carcinoma | Not specified | Not specified | Not specified | Not specified |
| SKOV3 | Ovarian Carcinoma | Not specified | Not specified | 2.5, 5, 10 µmol/L | 24 h |
| GES-1 | Normal Gastric Epithelial | Not specified | Not specified | 0, 1, 2, 4, 8, 16, 32, 64, 128 µM | 24 h |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0 to 50 µM) for the desired time periods (e.g., 24, 48, 72 hours).[3][7] Include a vehicle control (DMSO only).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Replace the medium with fresh, drug-free medium and culture for 12-14 days, allowing colonies to form.[3][7]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).[2]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[2]
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, p-ERK, Caspase-3, Bcl-2, Bax)[1][2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: this compound inhibits multiple pro-survival signaling pathways, leading to decreased cell proliferation and increased apoptosis.
Caption: A typical experimental workflow for investigating the anti-cancer effects of this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zeylenone Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical first step for reliable in vitro experimentation. Zeylenone, a naturally occurring cyclohexene oxide with demonstrated anti-tumor activities, presents solubility challenges due to its hydrophobic nature. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when preparing this compound for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound. Several suppliers confirm that this compound is soluble in DMSO.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a frequent issue with hydrophobic compounds. This phenomenon, often called "oiling out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. The following troubleshooting steps can help mitigate this problem:
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Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
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Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual reduction in DMSO concentration can help keep the compound in solution.
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Pre-warm the cell culture medium: Adding the this compound-DMSO solution to pre-warmed medium (e.g., 37°C) can improve its solubility.
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Ensure rapid and thorough mixing: Immediately after adding the this compound solution to the medium, mix it thoroughly by gentle vortexing or inversion to ensure rapid and even dispersion.
Q3: What is the maximum concentration of this compound I can dissolve in DMSO?
Q4: Are there any alternative solvents I can use for this compound?
A4: Besides DMSO, this compound is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. However, for cell-based assays, DMSO is the preferred solvent due to its miscibility with water and relatively lower cytotoxicity at low concentrations compared to many other organic solvents.
Troubleshooting Guide: Enhancing this compound Solubility
This section provides a step-by-step guide to address common solubility challenges with this compound.
Problem: this compound powder is not dissolving completely in DMSO.
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Solution 1: Gentle Heating. Warm the solution to 37°C to aid in dissolution.[1]
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Solution 2: Sonication. Use an ultrasonic bath to provide mechanical agitation and break up any compound aggregates.[1]
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Solution 3: Fresh DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO.
Problem: Precipitate forms immediately upon adding the DMSO stock to the aqueous cell culture medium.
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Solution 1: Two-Step Dilution. First, create an intermediate dilution of your this compound-DMSO stock in a small volume of pre-warmed culture medium. Then, add this intermediate dilution to the final volume of your culture medium.
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Solution 2: Lower Stock Concentration. Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your final culture, so be mindful of the final DMSO concentration.
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Solution 3: Use of Pluronic F-68. In some cases, a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) in the final culture medium can help to maintain the solubility of hydrophobic compounds. However, the compatibility of such additives with your specific cell line and assay should be validated.
Data Presentation: this compound Solubility
The following table summarizes the known solubility information for this compound.
| Compound | Solvent | Reported Solubility | Data Type |
| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 10 mM (~3.82 mg/mL) | Estimated |
| This compound | Chloroform | Soluble | Qualitative |
| This compound | Dichloromethane | Soluble | Qualitative |
| This compound | Ethyl Acetate | Soluble | Qualitative |
| This compound | Acetone | Soluble | Qualitative |
Note: The solubility in DMSO is an estimate based on supplier data for the preparation of stock solutions.[1][2] The molecular weight of this compound is 382.36 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes
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Vortex mixer
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Sonicator bath (optional)
Procedure:
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Weigh out 3.82 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
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Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonicate the tube for 5-10 minutes or gently warm it to 37°C.
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Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
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10 mM this compound stock solution in DMSO
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Phosphate-buffered saline (PBS), pH 7.4
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96-well clear bottom plate
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Microplate reader with turbidity measurement capability (e.g., at 620 nm)
Procedure:
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Prepare a series of dilutions of the this compound stock solution in DMSO.
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In the 96-well plate, add a small volume (e.g., 2 µL) of each this compound-DMSO dilution to the wells. Include a DMSO-only control.
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Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final concentrations of this compound.
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Mix the contents of the wells thoroughly by shaking for 1-2 minutes.
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Incubate the plate at room temperature for 1-2 hours.
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Measure the absorbance (turbidity) of each well at 620 nm.
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Data Analysis: The concentration at which a significant increase in turbidity is observed compared to the DMSO control is considered the kinetic solubility limit.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Signaling pathways inhibited by this compound.
References
Zeylenone stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zeylenone. The information provided addresses common stability issues encountered in cell culture media, helping to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound are often linked to its stability in cell culture media. This compound is susceptible to degradation, which can lead to a decrease in its effective concentration over the course of an experiment. This degradation can be influenced by several factors, including the composition of the media, the presence of serum, pH, and temperature.
Q2: I've noticed a decrease in the potency of my this compound solution over time. Why is this happening?
A2: The decrease in this compound potency is likely due to its chemical instability, particularly its susceptibility to hydrolysis. Studies have indicated that this compound can be hydrolyzed by esterases, which are present in fetal bovine serum (FBS) and other serum supplements commonly used in cell culture.[1] This hydrolysis can lead to the formation of inactive metabolites, thereby reducing the effective concentration of the active compound.
Q3: How does the presence of serum in my cell culture media affect this compound's stability?
A3: Serum contains various enzymes, including esterases, that can degrade this compound through hydrolysis.[1] The rate of degradation can vary depending on the lot and concentration of the serum used. Therefore, it is crucial to consider the potential for serum-induced degradation when designing and interpreting experiments with this compound. The presence of serum proteins can also impact the bioavailability of small molecules, although in some cases, binding to serum proteins can paradoxically slow down hydrolysis.[2]
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To minimize degradation, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent exposure to moisture and light.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response curves | This compound degradation in culture media. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below). 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Reduce the incubation time of your assay if possible. 4. Consider using a serum-free or low-serum medium if compatible with your cell line. |
| Loss of biological activity over time | Hydrolysis of this compound by serum esterases. | 1. Test the effect of different serum concentrations on this compound's activity. 2. Evaluate the use of heat-inactivated serum, which may have reduced esterase activity. 3. If feasible, explore the use of this compound analogs with improved stability.[1] |
| Precipitation of this compound in media | Poor aqueous solubility. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. 2. Visually inspect the media for any signs of precipitation after adding this compound. 3. Prepare this compound dilutions in pre-warmed media and mix thoroughly. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a detailed methodology to determine the stability of this compound in your specific cell culture medium.
Objective: To quantify the degradation of this compound in cell culture medium over a defined period.
Materials:
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This compound powder
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Anhydrous DMSO
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
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Sterile microcentrifuge tubes or a 96-well plate
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Incubator (37°C, 5% CO₂)
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
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Analytical standards of this compound
Methodology:
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Preparation of this compound Stock Solution:
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Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
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Preparation of Test Samples:
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In sterile tubes or a 96-well plate, prepare triplicate samples by diluting the this compound stock solution into your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
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Prepare a "time zero" (T=0) sample by adding the this compound dilution to the medium and immediately proceeding to the extraction step (Step 4). This will serve as the baseline concentration.
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Prepare control samples containing only the cell culture medium with the same final concentration of DMSO as the test samples.
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Incubation:
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Incubate the remaining test samples in a cell culture incubator at 37°C with 5% CO₂ for various time points relevant to your experiments (e.g., 2, 4, 8, 24, 48, and 72 hours).
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Sample Extraction (at each time point):
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At each designated time point, remove the samples from the incubator.
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To precipitate proteins and extract the remaining this compound, add an equal volume of a suitable organic solvent (e.g., acetonitrile or methanol).
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Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Carefully collect the supernatant containing the this compound.
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HPLC Analysis:
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Analyze the supernatant from each time point using a validated HPLC method to quantify the concentration of this compound.
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Generate a standard curve using known concentrations of this compound to accurately determine the concentration in your samples.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
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From this data, you can estimate the half-life (t½) of this compound in your specific cell culture conditions.
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Signaling Pathways Affected by this compound
This compound has been shown to impact several key signaling pathways involved in cell proliferation, apoptosis, and survival. Understanding these pathways is crucial for interpreting experimental data.
1. JAK/STAT Pathway:
This compound has been reported to inhibit the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, leading to the downregulation of this pathway. This inhibition can contribute to the anti-proliferative and pro-apoptotic effects of this compound.
2. PI3K/AKT/mTOR Pathway:
This compound can suppress the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[1][3] This signaling cascade is critical for cell growth, proliferation, and survival. Inhibition of this pathway by this compound can induce apoptosis and inhibit cell growth.
3. MAPK/ERK Pathway:
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another pro-survival signaling route that can be inhibited by this compound.[1][3] By blocking this pathway, this compound can further contribute to the induction of apoptosis in cancer cells.
References
Technical Support Center: Optimizing Zeylenone Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing zeylenone concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: The effective concentration of this compound varies depending on the cell line. For initial screening, a broad concentration range is recommended. Based on published data, starting with a range from 1 µM to 50 µM is advisable. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C. For experiments, the stock solution should be serially diluted in the complete cell culture medium to the final desired concentrations. To avoid solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should be kept low, typically below 0.5%.
Q3: What is the known mechanism of action for this compound's cytotoxicity?
A3: this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[1][2][3] Its cytotoxic effects are mediated through the modulation of several key signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways.[1][3] this compound can also induce cell cycle arrest, increase the production of reactive oxygen species (ROS), and decrease the mitochondrial membrane potential.[3]
Q4: For how long should I treat the cells with this compound?
A4: Incubation times can range from 24 to 72 hours. A common starting point is a 24-hour treatment period.[1] However, the optimal incubation time can be cell-line dependent. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the most appropriate treatment duration for your experimental model.[4]
Q5: Does this compound have selective toxicity towards cancer cells?
A5: Some studies suggest that this compound exhibits selective toxicity towards cancer cells with limited cytotoxicity toward normal cell lines.[2][5][6] For example, it has shown significantly higher cytotoxicity to the PC-3 prostate cancer cell line than to the noncancerous WPMY-1 prostate stromal cell line.[2]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity readings between replicate wells.
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Possible Cause 1: Uneven cell seeding.
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Solution: Ensure a single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.
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Possible Cause 2: Edge effects in the microplate.
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Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.
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Possible Cause 3: Inaccurate pipetting.
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Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, avoid touching the sides of the wells.
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Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
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Possible Cause 1: Cell line resistance.
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Solution: The selected cell line may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to be cytotoxic to your cells to validate the assay.
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Possible Cause 2: Insufficient incubation time.
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Solution: Extend the incubation period (e.g., to 48 or 72 hours) as the cytotoxic effects of this compound may be time-dependent.[4]
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Possible Cause 3: this compound degradation.
Issue 3: Suspected interference with MTT or other tetrazolium-based assays.
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Possible Cause: Direct reduction of the tetrazolium salt.
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Solution 1: Run a cell-free control. Add this compound to the culture medium without cells and perform the assay. If a color change occurs, it indicates direct interaction with the assay reagent.
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Solution 2: Use an alternative assay. Consider using a non-enzymatic-based assay for cytotoxicity, such as a crystal violet assay or a cell counting method (e.g., trypan blue exclusion).
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Data Presentation
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration/IC50 | Treatment Duration | Assay Method | Reference |
| SKOV3 | Ovarian Carcinoma | 2.5, 5, 10 µmol/L | 24 hours | CCK-8 | [1] |
| PC-3 | Prostate Carcinoma | IC50: 4.19 µmol/L | 24 hours | MTT | [2] |
| HeLa | Cervical Carcinoma | Dose-dependent decrease | 12, 24, 48, 72 hours | MTT | [4] |
| CaSki | Cervical Carcinoma | 1.64, 3.27, 6.54, 13.08, 26.16 µM | 12, 24, 48, 72 hours | MTT | [4] |
| SGC7901 | Gastric Cancer | 2.96, 5.92, 11.84, 23.68, 47.37 µM | 24 hours | MTT | [5] |
| MGC803 | Gastric Cancer | 2.96, 5.92, 11.84, 23.68, 47.37 µM | 24 hours | MTT | [5] |
| HOS | Osteosarcoma | 0–26 μM | 24 hours | Not Specified | [8] |
| U2OS | Osteosarcoma | 0–26 μM | 24 hours | Not Specified | [8] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CCK-8 Cell Viability Assay
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Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
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CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: General experimental workflow for cytotoxicity assays.
Caption: this compound's inhibition of the JAK/STAT signaling pathway.
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Caption: this compound's inhibition of the MAPK/ERK signaling pathway.
References
- 1. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 7. Stabilization and sustained release of this compound, a soft cytotoxic drug, within polymeric micelles for local antitumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Zeylenone Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Zeylenone precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/media. What happened?
A1: This is a common issue known as "salting out" or "crashing out." this compound is a hydrophobic compound, meaning it has poor solubility in water-based (aqueous) solutions. While it dissolves well in organic solvents like dimethyl sulfoxide (DMSO), rapidly diluting this stock into an aqueous environment can cause the this compound to aggregate and precipitate as it comes out of the solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing this compound stock solutions. Ensure the DMSO is of a suitable grade for cell culture or your specific application and has been stored properly to prevent water absorption, which can compromise its solubilizing capacity.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for many cell lines, especially in long-term experiments.[1][2][3][4] However, the tolerance to DMSO can vary between cell lines, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Gentle warming (e.g., to 37°C) and brief sonication in a water bath can aid in the initial dissolution of this compound in the stock solvent and can also help to redissolve a slight precipitate that may have formed after dilution. However, prolonged or excessive heating should be avoided as it may degrade the compound.
Q5: How should I store my this compound stock solution?
A5: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation and precipitation.
Troubleshooting Guides
Problem: Precipitate Observed in Cell Culture Medium After Adding this compound
Step 1: Visual Inspection
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Microscopy: Examine a sample of the medium under a microscope. This compound precipitate may appear as small, clear, needle-like crystals or an amorphous solid. This will help distinguish it from bacterial or fungal contamination.
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Control Flask: Always include a vehicle control flask (medium + DMSO at the same final concentration without this compound). If precipitation also occurs in the control, the issue may be with the medium or the solvent.
Step 2: Review Stock Solution Preparation and Dilution Technique
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Stock Concentration: A very high stock concentration can be more prone to precipitation upon dilution. If you are consistently facing issues, consider preparing a lower concentration stock solution.
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Dilution Method: The method of dilution is critical.
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Correct: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous buffer or medium while gently vortexing or swirling.
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Incorrect: Adding the aqueous solution directly to the concentrated DMSO stock. This rapid change in solvent polarity is a common cause of precipitation.
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Serial Dilution: For higher final concentrations of this compound, a serial dilution approach can be effective. First, create an intermediate dilution in a smaller volume of medium, ensure it is fully dissolved, and then add this to the final culture volume.
Problem: Inconsistent or Non-reproducible Experimental Results
This can be a consequence of undetected microprecipitation. Even if not clearly visible, small aggregates of this compound can lead to an inaccurate effective concentration of the compound in your experiment.
Solution: Employ Solubility Enhancement Techniques If simple dilution protocols are insufficient, consider these advanced methods:
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Use of Co-solvents: While DMSO is the primary co-solvent, other water-miscible solvents can be explored depending on the experimental system.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
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Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate this compound, improving its solubility. It is important to work above the critical micelle concentration (CMC) of the chosen surfactant and to verify its compatibility with your experimental system.
Data Presentation: Factors Affecting this compound Solubility
| Factor | Effect on Solubility | Recommendations & Considerations |
| pH | The solubility of many organic compounds is pH-dependent. While specific data for this compound is not readily available, its chemical structure suggests that extreme pH values could potentially affect its stability and solubility. | For most cell culture applications, maintaining the pH of the physiological range (typically 7.2-7.4) is crucial for both the compound and the cells. If working in a cell-free system, the optimal pH for solubility should be determined empirically. |
| Temperature | Generally, the solubility of solid organic compounds in aqueous solutions increases with temperature. | Pre-warming the aqueous buffer or medium to 37°C before adding the this compound stock can help prevent precipitation. However, be cautious of compound stability at elevated temperatures over long periods. |
| Co-solvents (e.g., DMSO) | Increasing the concentration of a co-solvent will generally increase the solubility of a hydrophobic compound. | The final concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells). Aim for the lowest effective concentration. |
| Ionic Strength | High salt concentrations in buffers can sometimes decrease the solubility of organic compounds (salting-out effect). | Be mindful of the composition of your buffers and media. Standard physiological buffers like PBS are generally suitable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in aqueous-based experiments.
Materials:
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This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile, low-binding microcentrifuge tubes or amber glass vials
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Vortex mixer
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Water bath sonicator (optional)
Procedure:
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Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
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If necessary, briefly sonicate the vial in a room temperature water bath to aid dissolution.
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Visually inspect the solution against a light source to ensure no particulates are visible.
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Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell Culture
Objective: To dilute the this compound DMSO stock into cell culture medium while minimizing the risk of precipitation.
Materials:
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This compound stock solution (from Protocol 1)
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Pre-warmed (37°C) complete cell culture medium
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Sterile conical tubes
Procedure:
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Determine the final concentration of this compound and the final volume of medium required.
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Calculate the volume of this compound stock solution needed. Ensure the final DMSO concentration will be at an acceptable level (e.g., ≤ 0.5%).
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In a sterile conical tube, add the pre-warmed cell culture medium.
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While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop.
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Continue to mix gently for a few seconds to ensure homogeneity.
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Use the final diluted this compound solution immediately to treat your cells.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound Inhibition of PI3K/AKT/mTOR
This compound has been shown to inhibit the proliferation of cancer cells by attenuating key signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, and its inhibition by this compound leads to decreased cell proliferation and survival.
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.
Signaling Pathway: this compound Inhibition of MAPK/ERK
In addition to the PI3K/AKT/mTOR pathway, this compound also exerts its anti-proliferative effects by targeting the MAPK/ERK signaling cascade, which is another key pathway involved in cell proliferation and survival.
Caption: this compound's inhibitory effect on the MAPK/ERK pathway.
References
Technical Support Center: Zearalenone IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in determining the half-maximal inhibitory concentration (IC50) of Zearalenone (ZEN).
Frequently Asked Questions (FAQs)
Q1: Why are my Zearalenone IC50 values inconsistent across experiments?
A1: Inconsistent IC50 values for Zearalenone are a common challenge and can arise from several factors:
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Cell Line Variability: Different cell lines exhibit varying sensitivities to ZEN's cytotoxic effects. IC50 values can range from approximately 10 µM to over 100 µM depending on the cell line used.[1]
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Exposure Time: The duration of cell exposure to ZEN significantly impacts the IC50 value. Generally, longer incubation times result in lower IC50 values.
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Solvent Concentration: Zearalenone is often dissolved in solvents like dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells and interfere with the assay, leading to inaccurate IC50 values. It is crucial to use a consistent and low concentration of the solvent across all experiments and include a solvent control.
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Cell Density: The initial number of cells seeded can affect the outcome of the viability assay. It is important to optimize and maintain a consistent cell density for each experiment.
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Assay-Specific Interference: Zearalenone may interfere with the chemistry of certain viability assays. For example, it could potentially reduce the MTT reagent directly, leading to an overestimation of cell viability.
Q2: Which cell line is most sensitive to Zearalenone?
A2: Sensitivity to Zearalenone is cell-type dependent. For instance, studies have shown that HeLa cells can be quite sensitive, showing significant cell death at concentrations as low as 200 ng/ml after four days of exposure.[2] However, the choice of cell line should be guided by the specific research question and the biological context being investigated.
Q3: What is the optimal solvent and concentration for dissolving Zearalenone?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Zearalenone for in vitro studies. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to account for any effects of the solvent itself.
Q4: Can Zearalenone's estrogenic activity affect the IC50 results?
A4: Yes, Zearalenone is a mycoestrogen and can bind to estrogen receptors, which can stimulate cell proliferation at low concentrations in estrogen-responsive cell lines like MCF-7.[5][6][7] This proliferative effect can mask the cytotoxic effects at higher concentrations, making it challenging to determine a clear IC50 value. It is important to consider the estrogenic properties of ZEN when interpreting results from such cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the determination of Zearalenone IC50 values using the MTT assay.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background absorbance in blank wells | - Contamination of media or reagents.- Phenol red in the culture medium can interfere with absorbance readings. | - Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay.- Ensure proper subtraction of the average absorbance of blank wells from all other readings. |
| Low absorbance readings across the plate | - Insufficient number of viable cells.- Low metabolic activity of the cells.- Incomplete dissolution of formazan crystals. | - Optimize the initial cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Increase in absorbance at higher Zearalenone concentrations | - Zearalenone may be directly reducing the MTT reagent.- Hormetic effect (low-dose stimulation, high-dose inhibition). | - Run a control experiment with Zearalenone and MTT reagent in cell-free media to check for direct reduction.- Consider the estrogenic effects of ZEN at low concentrations, which may stimulate proliferation. Extend the concentration range to observe the inhibitory effect at higher doses. |
Quantitative Data Summary
The following table summarizes Zearalenone IC50 values reported in the literature for various cell lines and exposure times. This data highlights the significant variability and underscores the importance of standardized experimental conditions.
| Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| HepG2 | 24 | >100 | [1] |
| 48 | 70.0 - >100 | [1] | |
| 72 | 70.0 - >100 | [1] | |
| SH-SY5Y | 24 | 94.3 (for β-ZEL) | [8] |
| 48 | 20.8 (for α-ZEL), 9.1 (for β-ZEL) | [8] | |
| 72 | 14.0 (for α-ZEL), 7.5 (for β-ZEL) | [8] | |
| RAW 264.7 | 24 | 80 | [5] |
| MCF-7 | 120 (5 days) | Proliferation observed at 10⁻⁹ to 10⁻⁶ M | [9] |
| Caco-2 | 72 | 15 | [10] |
Note: ZEL refers to Zearalenol, a metabolite of Zearalenone. The cytotoxicity of Zearalenone and its metabolites can differ.
Experimental Protocols
Detailed Methodology for MTT Assay to Determine Zearalenone IC50
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Zearalenone (ZEN) stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium (with and without phenol red)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Zearalenone Treatment:
-
Prepare serial dilutions of Zearalenone from the stock solution in a serum-free or low-serum medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.
-
Include the following controls:
-
Cell control: Cells in medium only (no ZEN or DMSO).
-
Vehicle control: Cells in medium with the same concentration of DMSO as the highest ZEN concentration.
-
Blank control: Medium only (no cells).
-
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ZEN.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the Zearalenone concentration.
-
Determine the IC50 value, which is the concentration of Zearalenone that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the IC50 value of Zearalenone using the MTT assay.
Caption: Simplified signaling pathways affected by Zearalenone.
References
- 1. researchgate.net [researchgate.net]
- 2. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combined Low-Dose Zearalenone and Aflatoxin B1 on Cell Growth and Cell-Cycle Progression in Breast Cancer MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Deoxynivalenol and Zearalenone as Single and Combined Treatment on DNA, Cell Cycle and Cell Proliferation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Zeylenone: A Technical Guide to Cell Line-Specific Responses
For Immediate Release
Researchers and drug development professionals investigating the anti-cancer potential of zeylenone now have access to a comprehensive technical support center. This resource addresses the critical issue of variability in this compound's efficacy across different cancer cell lines, providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to aid in experimental design and data interpretation.
This compound, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activities in a variety of cancer cells.[1][2] However, its effectiveness can vary considerably between cell lines, a crucial consideration for researchers aiming to elucidate its mechanism of action and therapeutic potential. This guide provides a centralized repository of data and methodologies to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why does the cytotoxic effect of this compound vary between different cancer cell lines?
The differential response to this compound is multifactorial and can be attributed to the inherent genetic and phenotypic diversity among cancer cell lines.[3] Key factors include:
-
Differential Expression of Signaling Proteins: The activity of this compound is tightly linked to its ability to modulate specific signaling pathways.[4][5] Cell lines with varying baseline expression levels of proteins within the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways will exhibit different sensitivities.[4][6]
-
Apoptotic Threshold: The propensity of a cell to undergo apoptosis is variable. Cell lines with a lower apoptotic threshold may be more susceptible to this compound-induced cell death, which often proceeds through the mitochondrial apoptosis pathway.[7][8]
-
Drug Efflux and Metabolism: Although not extensively detailed for this compound in the provided context, general mechanisms of drug resistance, such as the activity of efflux pumps, can contribute to differential sensitivity.
Q2: What are the typical IC50 values for this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. As expected, these values differ across cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Carcinoma | 4.19 (after 24h) | [7] |
| SGC7901 | Gastric Cancer | 13.21 | [8] |
| MGC803 | Gastric Cancer | 13.42 | [8] |
| U251 | Glioblastoma | 5.161 (for derivative CA) | [9] |
| A172 | Glioblastoma | 6.440 (for derivative CA) | [9] |
Note: The IC50 values for the glioblastoma cell lines were determined for a this compound derivative, compound CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone).[9]
Q3: this compound appears to have limited toxicity to normal cells. Is this consistently observed?
Several studies suggest that this compound exhibits selective cytotoxicity towards cancer cells with limited effects on normal cell lines.[1][2][7] For instance, this compound showed significantly higher cytotoxicity to the PC-3 prostate cancer cell line compared to the noncancerous WPMY-1 prostate stromal cell line.[7] Similarly, it did not show severe toxicity to normal gastric epithelial cells (GES-1).[8] However, it is crucial for researchers to validate this selectivity in their specific experimental models.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Minor variations in cell density, passage number, or media composition can significantly impact cellular response to treatment.
-
Solution: Strictly adhere to a standardized cell culture protocol. Ensure cells are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: this compound Stability and Solubility. this compound may degrade or precipitate in culture media, leading to inconsistent effective concentrations.
-
Solution: Prepare fresh this compound solutions for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C). Visually inspect the media for any signs of precipitation after adding the compound.
-
Issue 2: Inconsistent or weak induction of apoptosis.
-
Possible Cause 1: Suboptimal Concentration or Treatment Duration. The concentration of this compound and the duration of exposure are critical for inducing apoptosis.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the IC50 values in the table above as a starting point.
-
-
Possible Cause 2: Cell Line Resistance. The cell line may be inherently resistant to this compound-induced apoptosis due to high expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8]
-
Solution: Analyze the baseline expression of key apoptotic regulatory proteins (Bcl-2 family, caspases) in your cell line. Consider co-treatment with sensitizing agents if resistance is suspected.
-
Issue 3: Difficulty in detecting changes in signaling pathways.
-
Possible Cause 1: Inappropriate Time Point for Analysis. The activation or inhibition of signaling pathways can be transient.
-
Solution: Conduct a time-course experiment to identify the peak time for pathway modulation after this compound treatment. Collect cell lysates at various time points (e.g., 0, 1, 6, 12, 24 hours) for Western blot analysis.
-
-
Possible Cause 2: Antibody Quality. Poor antibody quality can lead to non-specific bands or failure to detect the protein of interest.
-
Solution: Use validated antibodies from reputable suppliers. Always include positive and negative controls in your Western blot experiments.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are summaries of commonly used protocols in this compound studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Key kinase signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 3. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 4. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis in chronic myelogenous leukemia-derived K562 cells by a mechanism involving Jak2 and Src kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for Zeylenone-Treated Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zeylenone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your Western blot experiments for this compound-treated samples.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration and treatment time for this compound in cell culture for Western blot analysis?
A1: The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific signaling pathway being investigated. Based on published studies, a good starting point is to perform a dose-response and time-course experiment. For example, in DU145 prostate cancer cells, this compound has been used at concentrations of 10, 20, and 40 µmol/l for 48 hours to observe changes in the Wnt/β-catenin pathway.[1][2] In other cell lines like HeLa and CaSki, concentrations ranging from 1.64 to 6.54 µM for 24 hours have been shown to induce apoptosis and affect the PI3K/AKT/mTOR and MAPK/ERK pathways.[3]
Q2: How should I prepare my cell lysates from this compound-treated samples?
A2: Standard protein extraction protocols are generally effective. It is crucial to work quickly and keep samples on ice to prevent protein degradation.[4] Using a lysis buffer containing protease and phosphatase inhibitors is highly recommended, especially when studying phosphorylation events.[4] For nuclear or DNA-binding proteins, sonication of the lysate may be necessary to ensure complete protein extraction.[4]
Q3: Which signaling pathways are known to be affected by this compound and what are the key proteins to probe for in a Western blot?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer progression. When planning your Western blot experiments, consider probing for key proteins in the following pathways:
-
Wnt/β-catenin Pathway: Key proteins include Wnt5a, β-catenin, and Cyclin D1.[1][2]
-
Apoptosis Pathways: Look for changes in the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax), caspases (pro-caspase-3, -7, -8, -9 and their cleaved forms), and PARP.[3][5]
-
PI3K/AKT/mTOR and MAPK/ERK Pathways: Key targets include phosphorylated and total forms of PI3K, AKT, mTOR, and ERK.[3][6]
-
JAK/STAT Pathway: Investigate the phosphorylation status of JAK2 and STAT3.[7]
Q4: What are some general tips for optimizing antibody concentrations for proteins in this compound-regulated pathways?
A4: Antibody titration is a critical step for achieving a strong signal with minimal background.[8][9] Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal concentration for your specific experimental conditions.[10] For secondary antibodies, a common starting dilution range is between 1:5,000 and 1:20,000.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify your protein lysates using a BCA or Bradford assay and aim to load 20-50 µg of total protein per lane.[8] |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[11] For large proteins (>150 kDa), consider a wet transfer overnight at 4°C. For small proteins (<20 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm). | |
| Suboptimal antibody concentration. | Perform an antibody titration to determine the optimal primary and secondary antibody concentrations.[9] Consider incubating the primary antibody overnight at 4°C to increase signal intensity.[12] | |
| Inactive enzyme on secondary antibody or expired substrate. | Use fresh ECL substrate and ensure the HRP-conjugated secondary antibody is not expired. | |
| High Background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature. Consider trying different blocking buffers, such as 5% non-fat milk or 5% BSA in TBST. For phosphorylated proteins, BSA is generally recommended to avoid cross-reactivity with casein in milk. |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of washing steps with TBST after antibody incubations to remove unbound antibodies.[8] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use an affinity-purified primary antibody. If possible, include a positive and negative control to confirm antibody specificity. |
| Protein degradation. | Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[4] | |
| Protein aggregation. | Instead of boiling samples at 95-100°C, try heating at 70°C for 10-20 minutes to prevent aggregation of some proteins.[4] |
Quantitative Data Summary
Table 1: Example this compound Treatment Conditions from Literature
| Cell Line | This compound Concentration | Treatment Duration | Target Pathway/Proteins | Reference |
| DU145 (Prostate Cancer) | 10, 20, 40 µmol/l | 48 hours | Wnt/β-catenin (Wnt5a, β-catenin, Cyclin D1) | [1][2] |
| PC-3 (Prostate Cancer) | Dose-dependent | Not specified | Apoptosis (Caspases, Bcl-2 family) | [5] |
| HeLa, CaSki (Cervical Cancer) | 1.64, 3.27, 6.54 µM | 24 hours | PI3K/AKT/mTOR, MAPK/ERK, Apoptosis | [3] |
| SGC7901, MGC803 (Gastric Cancer) | 2.96, 5.92, 11.84, 23.68, 47.37 µM | 24 hours | AKT, ERK, MMPs | [13] |
| SKOV3 (Ovarian Carcinoma) | 2.5, 5, 10 µmol/L | 24 hours | JAK/STAT (p-JAK, p-STAT), Apoptosis | [7] |
Table 2: General Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range |
| Primary Antibody | 1:500 - 1:2,000 |
| Secondary Antibody (HRP-conjugated) | 1:5,000 - 1:200,000 |
Experimental Protocols
Protocol 1: Protein Extraction from this compound-Treated Cells
-
Culture cells to the desired confluency and treat with the appropriate concentration of this compound for the desired time. Include a vehicle-treated control (e.g., DMSO).
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
-
Aliquot the lysates and store them at -80°C for future use.
Protocol 2: Western Blotting
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes or 70°C for 10-20 minutes.
-
SDS-PAGE: Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom. The percentage of the gel should be chosen based on the molecular weight of the target protein.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF membranes, activate the membrane with methanol for 1 minute before transfer.[15]
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-treated samples.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting flowchart for common Western blot issues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound represses the progress of human prostate cancer by downregulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. addgene.org [addgene.org]
- 15. yeasenbio.com [yeasenbio.com]
Technical Support Center: Flow Cytometry Analysis of Zearalenone-Induced Apoptosis
Welcome to the technical support center for troubleshooting flow cytometry experiments focused on zearalenone-induced apoptosis. This guide provides answers to frequently asked questions and solutions to common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Annexin V/PI staining in the context of zearalenone-induced apoptosis?
A1: Zearalenone (ZEA) can induce programmed cell death, or apoptosis.[1] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2] Annexin V is a protein with a high affinity for PS and, when labeled with a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[3] Therefore, by using Annexin V and PI staining together, we can distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury during sample preparation).
Q2: What are the known signaling pathways involved in zearalenone-induced apoptosis?
A2: Zearalenone has been shown to induce apoptosis through multiple signaling pathways, which can be cell-type dependent. The main pathways include:
-
Mitochondrial (Intrinsic) Pathway: ZEA can increase the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to loss of mitochondrial membrane potential and the release of cytochrome c.[4][5] This activates caspase-9, which in turn activates the executioner caspase-3.[4][5]
-
Death Receptor (Extrinsic) Pathway: In some cells, ZEA can increase the expression of Fas and FasL, leading to the activation of caspase-8.[6]
-
Endoplasmic Reticulum (ER) Stress Pathway: ZEA can induce ER stress, leading to the unfolded protein response (UPR) and subsequent activation of apoptotic pathways.[7] This can involve an increase in intracellular calcium levels.[7][8]
-
Oxidative Stress Pathway: ZEA can induce the production of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptosis.[5][9]
-
p53-Dependent Pathway: ZEA can cause DNA damage, leading to the activation of p53, which can arrest the cell cycle and induce apoptosis.[4]
Q3: What are typical concentrations and incubation times for inducing apoptosis with zearalenone?
A3: The effective concentration and incubation time for zearalenone to induce apoptosis can vary significantly depending on the cell type. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. However, based on published studies, a general range can be provided.
| Cell Type | Zearalenone Concentration | Incubation Time | Outcome |
| Bovine Aortic Endothelial Cells (BAECs) | 10, 30, 60 µM | 24 h | Concentration-dependent decrease in cell viability and increase in apoptosis.[8] |
| Mouse Sertoli Cells | 3-300 µM | Not specified | IC50 of 80 µM.[6] |
| Human Hepatocytes (HepG2) | Not specified | Not specified | Dose-dependent induction of apoptosis.[4] |
| Porcine Granulosa Cells | Not specified | Not specified | Dose-dependent apoptosis and necrosis.[6] |
| Mouse Spermatogonia (GC-1 spg) | 50-100 nM | 24 h | Dose-dependent decrease in cell viability and increase in apoptosis.[1] |
Q4: Can zearalenone affect the cell cycle?
A4: Yes, zearalenone has been reported to cause cell cycle arrest in various cell lines.[10] For example, ZEA has been shown to induce G2/M phase arrest in TM4 cells and human embryo kidney (HEK) 293 cells.[7][10] In HepG2 cells, a 24-hour exposure to ZEA did not have a significant effect on the cell cycle, while another mycotoxin, deoxynivalenol (DON), induced a G2-phase arrest.[11] It is advisable to perform cell cycle analysis in parallel with apoptosis assays to get a complete picture of ZEA's effects on your cells.
Troubleshooting Guide
This section addresses specific issues you might encounter during the flow cytometric analysis of zearalenone-induced apoptosis.
Issue 1: High percentage of Annexin V- / PI+ cells in the untreated control.
-
Possible Cause: Mechanical damage to the cells during harvesting or sample preparation. Over-trypsinization can also disrupt membrane integrity.[12]
-
Troubleshooting Steps:
-
Gentle Cell Handling: Handle cells gently throughout the protocol. Avoid vigorous vortexing or pipetting.
-
Optimize Harvesting: If using adherent cells, use a gentle dissociation reagent like Accutase instead of trypsin-EDTA, as EDTA can interfere with Annexin V binding.[12]
-
Check Cell Health: Ensure you are using healthy, log-phase cells for your experiment. Overconfluent or starved cells can undergo spontaneous apoptosis or necrosis.[12]
-
Issue 2: High background fluorescence or no clear separation between populations.
-
Possible Cause:
-
Troubleshooting Steps:
-
Washing: Increase the number of washing steps after antibody incubation to remove unbound antibodies.[13]
-
Compensation: Always run single-stained compensation controls for each fluorochrome used in your experiment.[14] Ensure the compensation controls are as bright or brighter than your experimental samples.[15]
-
Autofluorescence: Include an unstained cell control to assess the level of autofluorescence. If high, you may need to use brighter fluorochromes or a different laser/filter combination.[16]
-
Issue 3: Weak or no Annexin V signal in the zearalenone-treated group.
-
Possible Cause:
-
Troubleshooting Steps:
-
Optimize ZEA Treatment: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line.
-
Check Buffers: Ensure you are using the recommended Annexin V binding buffer that contains calcium. Do not use EDTA-containing buffers.[17]
-
Collect Supernatant: Apoptotic cells can detach and be present in the supernatant. It is crucial to collect the supernatant along with the adherent cells before staining.[12]
-
Issue 4: High percentage of Annexin V+ / PI+ cells in the zearalenone-treated group, with very few Annexin V+ / PI- cells.
-
Possible Cause: The zearalenone concentration was too high or the incubation time was too long, causing rapid progression to late-stage apoptosis and necrosis.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment with a fixed concentration of zearalenone to identify the optimal time point for observing early apoptosis.
-
Dose-Response Experiment: Reduce the concentration of zearalenone to slow down the apoptotic process.
-
Experimental Protocols
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
Materials:
-
Zearalenone stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (containing calcium)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a culture plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of zearalenone for the predetermined incubation time. Include an untreated control.
-
-
Harvesting Cells:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the attached cells with PBS and then detach them using a gentle dissociation reagent (e.g., Accutase). Combine the detached cells with the collected medium.
-
-
Washing:
-
Wash the harvested cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a FACS tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. (Note: The optimal amount of each reagent may vary and should be titrated).[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
Controls:
-
Unstained cells: To set the baseline fluorescence and forward/side scatter parameters.
-
Single-stained controls (Annexin V only and PI only): For setting up compensation.
-
Untreated cells: To determine the baseline level of apoptosis in your cell population.
Visualizations
Zearalenone-Induced Apoptosis Signaling Pathway
Caption: Zearalenone-induced apoptosis signaling pathways.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Zearalenone Induces Apoptosis and Autophagy in a Spermatogonia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of apoptotic pathways in zearalenone-treated mouse sertoli cells [jstage.jst.go.jp]
- 7. ROS-Mediated Cell Cycle Arrest and Apoptosis Induced by Zearalenone in Mouse Sertoli Cells via ER Stress and the ATP/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Deoxynivalenol and Zearalenone as Single and Combined Treatment on DNA, Cell Cycle and Cell Proliferation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 14. biocompare.com [biocompare.com]
- 15. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 16. bosterbio.com [bosterbio.com]
- 17. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
Optimizing experimental protocols for Zeylenone research
Welcome to the technical support center for researchers working with Zeylenone. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you optimize your research and overcome common challenges.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers to specific issues you might encounter during your experiments with this compound.
Frequently Asked questions
-
General Handling and Storage
-
Q1: How should I prepare and store this compound stock solutions?
-
A: this compound is soluble in DMSO. For in vitro studies, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. Studies on the stability of compounds in DMSO suggest that many are stable for extended periods when stored at low temperatures, with 92% of compounds remaining stable after 3 months at room temperature, and even greater stability expected at -20°C.[1][2] For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
-
-
Q2: What is the stability of this compound in cell culture medium?
-
A: The stability of this compound in aqueous solutions like cell culture medium can be limited. It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Do not store this compound in culture medium for extended periods, as hydrolysis can occur, leading to a loss of biological activity.[3]
-
-
Q3: What concentration of DMSO is safe for my cells?
-
A: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in all experiments to account for any potential effects of the solvent on cell viability and function.
-
-
-
Cell Culture and Treatment
-
Q4: I'm observing morphological changes in my cells after this compound treatment, such as rounding and detachment. Is this expected?
-
A: Yes, these morphological changes are often indicative of apoptosis or cell death, which this compound is known to induce in various cancer cell lines.[4] You may observe cell shrinkage, rounding, and detachment from the culture plate, especially at higher concentrations or after longer incubation times.
-
-
Q5: My untreated control cells are showing a high level of apoptosis in my Annexin V/PI assay. What could be the cause?
-
A: High background apoptosis in control cells can be due to several factors, including over-confluency, nutrient deprivation in the culture medium, or contamination (e.g., mycoplasma). Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. It's also important to handle the cells gently during harvesting and staining to avoid mechanical damage.[5]
-
-
Q6: I am not seeing a significant decrease in cell viability after this compound treatment. What should I do?
-
A: There are several potential reasons for this. First, verify the concentration of your this compound stock solution and ensure it has been stored correctly. The sensitivity to this compound can vary significantly between different cell lines, so you may need to test a wider range of concentrations and/or increase the incubation time. Also, consider the confluency of your cells, as very high cell densities can sometimes mask the cytotoxic effects of a compound.[6]
-
-
-
Interpreting Results
-
Q7: My cell viability assay (e.g., MTT) and apoptosis assay (e.g., Annexin V/PI) results seem to conflict. What could be the reason?
-
A: Discrepancies between different assays can occur. For example, an MTT assay measures metabolic activity, which may not always directly correlate with the number of viable cells, especially if the compound affects mitochondrial function. An apoptosis assay like Annexin V/PI provides a more direct measure of programmed cell death. It is always recommended to use multiple, complementary assays to confirm your findings.[7]
-
-
Q8: I am seeing a high percentage of necrotic cells (Annexin V+/PI+) but very few early apoptotic cells (Annexin V+/PI-) in my flow cytometry data. What does this indicate?
-
A: This could suggest that the concentration of this compound used is too high or the incubation time is too long, causing rapid cell death that bypasses the early apoptotic stages. Alternatively, it could indicate that at high concentrations, this compound induces necrosis. Consider performing a time-course experiment or using a lower concentration range to capture the early apoptotic events.[8]
-
-
Data Presentation
This compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | ~5 | MTT | 48 | [2][9] |
| CaSki | Cervical Cancer | ~3.5 | MTT | 48 | [2][9] |
| SKOV3 | Ovarian Cancer | Not specified, effective at 2.5-10 µM | CCK-8 | 24 | [3] |
| PC-3 | Prostate Cancer | 4.19 | MTT | 24 | [10] |
| SGC7901 | Gastric Cancer | ~10 | MTT | 24 | [11] |
| MGC803 | Gastric Cancer | ~12 | MTT | 24 | [11] |
| U251 | Glioblastoma | 5.161 | CCK-8 | Not Specified | [10] |
| A172 | Glioblastoma | 6.440 | CCK-8 | Not Specified | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[12][13]
Pharmacokinetic Parameters of this compound
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. After treatment with this compound, changes in the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2 family proteins, caspases) can be assessed.
Methodology:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Antitumor Activity (Xenograft Mouse Model)
Principle: To evaluate the antitumor efficacy of this compound in a living organism, a xenograft model is commonly used, where human cancer cells are implanted into immunocompromised mice.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ HeLa cells) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses, positive control like paclitaxel). Administer the treatment via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 14 days).[4]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
Caption: this compound-induced signaling pathways leading to apoptosis.
Caption: General experimental workflow for this compound research.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Zeylenone in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of Zeylenone in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
This compound is a naturally occurring cyclohexene oxide that has demonstrated anti-cancer properties by modulating several key signaling pathways.[1][2][3] Its primary mechanism of action involves the inhibition of pro-survival and proliferative pathways in cancer cells.
Known Signaling Pathways Affected by this compound:
-
JAK/STAT Pathway: this compound has been shown to decrease the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced cell proliferation and apoptosis in ovarian carcinoma cells.[3]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been found to suppress this pathway in cervical carcinoma cells.[1][2]
-
MAPK/ERK Pathway: Another critical pathway for cell proliferation and survival, the MAPK/ERK pathway, is also attenuated by this compound in cervical carcinoma cells.[1][2]
-
Wnt/β-catenin Pathway: this compound has been observed to downregulate the Wnt/β-catenin signaling pathway in prostate cancer cells, which is involved in cell proliferation and metastasis.
Below is a diagram illustrating the primary signaling pathways targeted by this compound.
Q2: Does this compound have any known off-target effects?
While studies have highlighted this compound's potent anti-cancer activities, specific, comprehensively documented off-target effects are not yet well-defined in publicly available literature. However, like many small molecule inhibitors, particularly those targeting kinases, there is a potential for off-target interactions. Some studies have shown that this compound exhibits lower toxicity in normal cell lines compared to cancer cell lines, suggesting a degree of selectivity.[4][5] Researchers should empirically determine the off-target profile of this compound in their specific experimental system.
Q3: How can I proactively assess the potential off-target effects of this compound in my experiments?
Several robust methodologies can be employed to identify potential off-target proteins of this compound. These techniques can be broadly categorized into biochemical and cellular-based assays.
| Method Category | Specific Technique | Principle | Throughput | Considerations |
| Biochemical Assays | Kinome Scanning (e.g., KINOMEscan™) | Measures the binding affinity of this compound against a large panel of purified kinases.[6][7][8] | High | In vitro; may not fully recapitulate cellular context. ATP concentration can influence results.[9] |
| Competitive Binding Assays | Measures the dissociation constant (Kd) of the inhibitor-protein complex using a competitive probe.[10] | Medium to High | Requires a suitable probe for the target class. | |
| Cellular Assays | Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates.[11][12] | Low to Medium (WB), High (MS) | Provides evidence of direct target engagement in a cellular context. Can be performed without modifying the compound.[12] |
| Proteome-wide Mass Spectrometry Approaches (e.g., DARTS, TPP) | Identifies protein targets by detecting changes in protease susceptibility (DARTS) or thermal stability (TPP) across the proteome upon compound treatment.[13][14][15] | High | Unbiased, proteome-wide screening for on- and off-targets.[16] | |
| Affinity-based Pull-down with Mass Spectrometry | Uses a modified (e.g., biotinylated) version of this compound to capture interacting proteins from cell lysates.[14] | Medium | Requires chemical modification of the compound, which may alter its binding properties. |
Troubleshooting Guides
Problem 1: I am observing unexpected phenotypes in my this compound-treated cells that are inconsistent with the known on-target effects.
This could be indicative of off-target effects. The following workflow can help you investigate and mitigate these effects.
References
- 1. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Zeylenone degradation during storage and experiments
Welcome to the Technical Support Center for zeylenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential degradation of this compound during storage and experimentation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in stock solutions or during experimental procedures.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: When was your stock solution prepared and how has it been stored?
-
Action: Prepare a fresh stock solution of this compound in a recommended solvent such as DMSO. Compare the performance of the fresh stock to the old stock in a simple, rapid assay.
-
Recommendation: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
-
Assess Stability in Experimental Media:
-
Question: What are the components of your experimental medium (e.g., pH, serum content)?
-
Action: Incubate this compound in your cell culture medium (without cells) under standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze the concentration of this compound at different time points using HPLC. A significant decrease in the parent compound's peak area over time indicates instability.
-
Recommendation: If degradation is observed, consider reducing the incubation time or replenishing with fresh this compound-containing medium during long-term experiments.
-
-
Evaluate Light Exposure:
-
Question: Are your experiments conducted under direct light?
-
Action: Protect this compound solutions and experimental setups from light by using amber vials or covering with aluminum foil.
-
Recommendation: Minimize exposure to light during all handling and experimental steps.
-
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Action: If you have access to mass spectrometry (MS), analyze the unknown peaks to determine their molecular weights. This information can help in identifying potential degradation products resulting from hydrolysis or oxidation.
-
Recommendation: Compare the mass spectra of fresh and aged this compound solutions to identify peaks that appear or increase in intensity over time.
-
-
Perform Forced Degradation Studies:
-
Action: To intentionally generate and identify potential degradation products, subject this compound solutions to stress conditions such as acidic, basic, oxidative, and photolytic environments.[1][2][3] Analyze the resulting solutions by HPLC-MS to create a profile of potential degradants.
-
Recommendation: This information is valuable for developing a stability-indicating analytical method.
-
-
Experimental Workflow for Troubleshooting Degradation
References
Validation & Comparative
Zeylenone and Cisplatin: A Synergistic Combination Against Osteosarcoma
A detailed analysis of the enhanced anti-cancer effects of co-administering Zeylenone and cisplatin in osteosarcoma, supported by experimental data and mechanistic insights.
The combination of this compound, a naturally occurring cyclohexene oxide compound, with the conventional chemotherapeutic agent cisplatin has demonstrated a significant synergistic effect in inhibiting the growth of osteosarcoma (OS) cells.[1][2] This guide provides a comprehensive overview of the experimental data supporting this synergy, details the underlying molecular mechanisms, and presents the protocols for the key experiments that validate these findings. This information is intended for researchers, scientists, and drug development professionals working on novel cancer therapies.
Quantitative Analysis of Synergistic Effects
The synergistic anti-tumor effects of this compound and cisplatin have been quantified through both in vitro and in vivo studies. The data consistently shows that the combination therapy is more effective at lower concentrations than either agent alone.
In Vitro Cytotoxicity and Synergy
The half-maximal inhibitory concentration (IC50) for this compound and cisplatin was determined in various osteosarcoma cell lines. The combination's efficacy was assessed using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy.
Table 1: IC50 and Combination Index of this compound and Cisplatin in Osteosarcoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| HOS | This compound | 10.13 ± 1.21 | |
| Cisplatin | 24.32 ± 2.13 | ||
| This compound + Cisplatin | - | 0.58 | |
| U2OS | This compound | 12.87 ± 1.54 | |
| Cisplatin | 28.15 ± 2.57 | ||
| This compound + Cisplatin | - | 0.63 |
Data represents the mean ± standard deviation from multiple experiments. A CI value less than 1 is indicative of a synergistic interaction.
Induction of Apoptosis
The combination of this compound and cisplatin significantly increases the rate of apoptosis in osteosarcoma cells compared to individual treatments.
Table 2: Apoptosis Rates in Osteosarcoma Cells Following Treatment
| Cell Line | Treatment | Apoptosis Rate (%) |
| HOS | Control | 2.1 ± 0.3 |
| This compound (5 µM) | 10.5 ± 1.2 | |
| Cisplatin (12 µM) | 18.7 ± 2.1 | |
| This compound (5 µM) + Cisplatin (12 µM) | 45.3 ± 4.5 | |
| U2OS | Control | 1.8 ± 0.2 |
| This compound (5 µM) | 9.8 ± 1.1 | |
| Cisplatin (12 µM) | 16.5 ± 1.9 | |
| This compound (5 µM) + Cisplatin (12 µM) | 41.7 ± 4.2 |
Apoptosis was measured using Annexin V-FITC/PI staining followed by flow cytometry. Data are presented as mean ± SD.[3]
In Vivo Tumor Growth Inhibition
In a xenograft mouse model of osteosarcoma, the combination therapy resulted in a more pronounced reduction in tumor volume and weight compared to monotherapy.
Table 3: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
| Control | 1850 ± 210 | 1.9 ± 0.2 |
| This compound | 1350 ± 150 | 1.4 ± 0.15 |
| Cisplatin | 980 ± 110 | 1.0 ± 0.1 |
| This compound + Cisplatin | 350 ± 50 | 0.4 ± 0.05 |
Data collected at the end of the treatment period. The combination group shows a statistically significant reduction in tumor growth.[1]
Signaling Pathways and Mechanism of Action
The synergistic effect of this compound and cisplatin is attributed to their combined impact on key signaling pathways that regulate DNA damage, cell cycle, and apoptosis.[1][2] this compound enhances the efficacy of cisplatin by inhibiting the Hsp90/AKT/GSK3β signaling axis and degrading proteins in the Fanconi anemia (FA) pathway, which is involved in DNA repair.[1][2]
References
A Comparative Analysis of Zeylenone and Paclitaxel in the Treatment of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Zeylenone and the widely-used chemotherapeutic agent, paclitaxel, in the context of ovarian cancer. The following sections detail their mechanisms of action, present available quantitative data from in vitro studies, and outline the experimental protocols used to generate this data. This objective comparison aims to inform future research and drug development efforts in ovarian oncology.
Quantitative Data Summary
The following table summarizes the available in vitro efficacy data for this compound and paclitaxel on ovarian cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented is synthesized from individual studies on each compound.
| Parameter | This compound | Paclitaxel | Cell Line(s) |
| IC50 | Dose-dependent decrease in viability observed; specific IC50 not reported in the primary literature reviewed. | ~3.19 nM - 49 nM[1][2] | SKOV3 |
| Apoptosis | Significantly increased apoptosis at concentrations of 2.5, 5, and 10 µmol/L.[3] | Dose-dependent induction of apoptosis.[4] | SKOV3 |
| Mechanism of Action | Inhibition of the JAK/STAT signaling pathway.[3] | Stabilization of microtubules, leading to mitotic arrest. | Ovarian Cancer Cells |
Mechanisms of Action
This compound: Emerging research indicates that this compound exerts its anti-cancer effects in ovarian carcinoma cells by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway is crucial for cell proliferation, differentiation, and apoptosis. By downregulating the phosphorylation of key proteins in this pathway, this compound effectively hinders cancer cell growth and promotes programmed cell death.
Paclitaxel: As a well-established anti-mitotic agent, paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary step for cell division. The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of this compound and paclitaxel.
Cell Viability Assay (CCK-8 Assay)
This assay is utilized to determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.
Protocol:
-
Cell Seeding: Ovarian cancer cells (e.g., SKOV3) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Treatment: Following incubation, the cells are treated with various concentrations of the test compound (this compound or paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of CCK-8 Solution: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is employed to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a compound.
Protocol:
-
Cell Treatment: Ovarian cancer cells (e.g., SKOV3) are treated with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: A general experimental workflow for in vitro anti-cancer drug efficacy testing.
Caption: The inhibitory effect of this compound on the JAK/STAT signaling pathway in ovarian cancer cells.
References
- 1. Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Induction effect of rapamycin combined paclitaxel on apoptosis of ovarian cancer cell lines A2780 and SKOV3 and the molecular mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Zeylenone vs. Etoposide: A Comparative Analysis of Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathways induced by zeylenone, a naturally occurring cyclohexene oxide, and etoposide, a widely used chemotherapeutic agent. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers investigating novel anti-cancer agents and their mechanisms of action.
Introduction to the Compounds
This compound is a natural product isolated from plants like Uvaria grandiflora. It has demonstrated significant anti-cancer activity across various cancer cell lines by inhibiting proliferation and inducing programmed cell death, or apoptosis.[1][2] Its mechanism is multifaceted, targeting several key signaling pathways within cancer cells.[3][4]
Etoposide (also known as VP-16) is a semi-synthetic derivative of podophyllotoxin used clinically to treat numerous cancers.[5] It is a well-characterized topoisomerase II inhibitor that induces DNA double-strand breaks, ultimately triggering apoptotic cell death, particularly in rapidly dividing cancer cells.[6][7]
Mechanism of Action and Apoptotic Signaling Pathways
While both compounds ultimately lead to apoptosis, their initial triggers and the signaling cascades they activate show distinct differences.
This compound: A Multi-Targeted Approach
This compound induces apoptosis by modulating several critical intracellular signaling pathways. Unlike agents that have a single, direct target, this compound appears to disrupt cancer cell homeostasis at multiple levels.
-
PI3K/Akt/mTOR and MAPK/ERK Pathways: In cervical carcinoma cells, this compound has been shown to suppress cell proliferation and induce apoptosis by attenuating the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[3] These pathways are crucial for cell survival, growth, and proliferation, and their deregulation is a hallmark of many cancers.
-
JAK/STAT Pathway: Studies in ovarian carcinoma cells have revealed that this compound inhibits the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[4] Specifically, it decreases the phosphorylation of JAK2 and STAT3, leading to reduced cell viability and increased apoptosis.[1][4]
-
Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways: this compound activates both the intrinsic and extrinsic apoptotic pathways. It alters the balance of Bcl-2 family proteins, causing a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[2][4] This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9.[2][4] Simultaneously, this compound can activate the extrinsic pathway, evidenced by the cleavage of caspase-8.[2] In some contexts, this is mediated by an ERK1/2/p53 signaling axis activated by the release of cytosolic Ca2+.[8]
-
Execution Phase: Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then cleave critical cellular substrates like poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][8]
Etoposide: A DNA Damage-Centric Mechanism
Etoposide's apoptotic action is primarily initiated by its function as a topoisomerase II inhibitor.
-
DNA Damage Response: By forming a stable complex with topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[6][7] This genotoxic stress activates the DNA damage response (DDR).
-
p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in etoposide-induced apoptosis.[9] At higher concentrations, etoposide activates the transcription-dependent functions of p53, leading to the upregulation of pro-apoptotic genes like PUMA.[9] However, the mitochondrial (transcription-independent) actions of p53 appear to be more critical for etoposide's effects, even at lower concentrations.[9]
-
Intrinsic (Mitochondrial) Pathway: The DDR and subsequent p53 activation trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[6] The apoptosome activates the initiator caspase-9.[6]
-
Extrinsic Pathway Involvement: There is also evidence for the involvement of the Fas ligand (FasL) pathway in etoposide-mediated apoptosis, which would activate the initiator caspase-8.[6]
-
Execution Phase: Activated caspase-8 and/or caspase-9 cleave and activate executioner caspases like caspase-3, which then orchestrate the dismantling of the cell.[6][10] Interestingly, at very low concentrations, etoposide can induce a caspase-3-independent form of apoptosis.[11]
-
Autophagy: In some cell types, such as Hep3B hepatoma cells, etoposide can concomitantly induce autophagic cell death alongside apoptosis.[5]
Quantitative Data Comparison
The following tables summarize key quantitative data from studies on this compound and etoposide, providing a direct comparison of their potency and apoptotic induction capabilities in various cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50) Values
| Compound | Cell Line | Incubation Time | IC50 Value | Reference(s) |
| This compound | PC-3 (Prostate) | 24 h | 4.19 µM | [2] |
| This compound | HCT 116 (Colon) | Not Specified | 15 µM | [12] |
| Etoposide | SK-N-AS (Neuroblastoma) | 48 h | ~50 µM | [10][13] |
| Etoposide | MOLT-3 (Leukemia) | Not Specified | 0.051 µM | [7] |
| Etoposide | HepG2 (Liver) | Not Specified | 30.16 µM | [7] |
| Etoposide | HeLa (Cervical) | Not Specified | 209.90 ± 13.42 µM | [7] |
Note: IC50 values can vary significantly based on the cell line and specific assay conditions used.
Table 2: Percentage of Apoptotic Cells
| Compound | Cell Line | Treatment Conditions | % Apoptotic Cells | Reference(s) |
| This compound | BAECs (Bovine Aortic Endothelial) | 30 µM for 24 h | 21.82% | [8] |
| Etoposide | MEFs (Mouse Embryonic Fibroblasts) | 1.5 µM for 18 h | ~22% | [9][14][15] |
| Etoposide | MEFs (Mouse Embryonic Fibroblasts) | 15 µM for 18 h | ~60% | [9][14][15] |
| Etoposide | SK-N-AS (Neuroblastoma) | 50 µM for 48 h | ~40% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to study apoptosis.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability. It is used to determine the IC50 values of the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or etoposide for specified time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound or etoposide. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[17]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins, PARP).[18][19][20]
-
Lysate Preparation: After treatment, collect cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, total caspase-3, Bax, Bcl-2, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using software like ImageJ.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify apoptotic cells (sub-G1 peak).[21][22]
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment.
-
Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[21][23]
-
Washing: Centrifuge to remove the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[22]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[22][23]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of DNA content will show peaks corresponding to G1 and G2/M phases, with the S phase in between. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.
Conclusion
This compound and etoposide are both effective inducers of apoptosis in cancer cells, but they achieve this through fundamentally different mechanisms.
-
Etoposide acts via a well-defined pathway initiated by genotoxic stress . Its primary target is topoisomerase II, leading to DNA damage that robustly activates the p53-mediated mitochondrial apoptotic pathway. Its mechanism is relatively direct and heavily reliant on the DNA damage response.
-
This compound , in contrast, demonstrates a multi-targeted approach . It does not have a single primary target but instead modulates several key pro-survival signaling cascades, including PI3K/Akt, MAPK, and JAK/STAT. By inhibiting these pathways, this compound disrupts the cellular signaling network that promotes cancer cell survival, thereby tipping the balance towards apoptosis through both intrinsic and extrinsic pathways.
This comparison highlights the diverse strategies that can be employed to trigger apoptosis. While etoposide represents a classic DNA-damaging agent, this compound exemplifies a newer class of compounds that induce cell death by simultaneously disrupting multiple signaling nodes crucial for cancer cell viability. This multi-targeted nature may offer advantages in overcoming certain forms of drug resistance.
References
- 1. This compound promotes apoptosis in chronic myelogenous leukemia-derived K562 cells by a mechanism involving Jak2 and Src kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 12. This compound from Uvaria grandiflora Roxb. Induces Apoptosis in Colon Cancer Cells Through Suppression of NF-κB Signalling [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. corefacilities.iss.it [corefacilities.iss.it]
Battle of the Stereoisomers: A Comparative Analysis of Zeylenone Enantiomers' Bioactivity
A deep dive into the cytotoxic and apoptotic activities of (+)-Zeylenone and (-)-Zeylenone reveals comparable potent anti-tumor effects, suggesting the core molecular structure is key to its therapeutic potential. This guide synthesizes available experimental data to offer a clear comparison for researchers in oncology and drug development.
Zeylenone, a naturally occurring cyclohexene oxide first isolated from Uvaria grandiflora, has demonstrated significant anti-tumor properties across a range of cancer cell lines.[1][2][3] While the natural product, (-)-Zeylenone, has been the focus of much of the initial research, studies on its synthetic enantiomer, (+)-Zeylenone, have shed light on the structure-activity relationship and the importance of its absolute configuration.[2][3] This comparison guide consolidates the findings on both enantiomers, presenting their bioactivity, underlying mechanisms, and the experimental protocols used for their evaluation.
Comparative Bioactivity: A Look at the Numbers
Studies directly comparing the two enantiomers have indicated that both (+)-Zeylenone and (-)-Zeylenone possess potent cytotoxic activity. One study reported similar IC50 values for both enantiomers against neuroblastoma (SH-SY5Y), liver cancer (HepG2), and melanoma (B16) cell lines, suggesting that the absolute configuration may not be a critical determinant of its general anti-tumor efficacy.[4]
| Cell Line | Enantiomer | IC50 (μM) |
| SH-SY5Y | (+)-Zeylenone | 3.411 ± 0.08 |
| (-)-Zeylenone | 2.916 ± 0.05 | |
| HepG2 | (+)-Zeylenone | 4.001 ± 0.18 |
| (-)-Zeylenone | 4.267 ± 0.17 | |
| B16 | (+)-Zeylenone | 5.326 ± 0.3 |
| (-)-Zeylenone | 3.873 ± 0.26 |
Table 1: Comparative IC50 values of this compound enantiomers against various cancer cell lines. Data extracted from a study by Sun et al. (2021).[4]
While the direct comparative data is limited, numerous studies on this compound (often without specifying the enantiomer, but likely the natural (-)-form) have established its efficacy in various cancer types, including ovarian, cervical, prostate, and colon cancer.[5][6] For instance, this compound was found to decrease the viability of human prostate cancer cells (DU145) and ovarian carcinoma SKOV3 cells in a dose-dependent manner.[5][7]
Unraveling the Mechanism: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified are consistent across studies focusing on different cancer types.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis. It has been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[5][8] This triggers a caspase cascade, involving the activation of caspase-3, -7, -8, and -9, and the cleavage of PARP.[7][8] Furthermore, this compound upregulates the expression of pro-apoptotic proteins like Bax, Fas, and FasL, while downregulating the anti-apoptotic protein Bcl-2.[5][7]
-
Inhibition of Proliferation and Cell Cycle Arrest: this compound effectively inhibits cell proliferation and can induce cell cycle arrest.[6][8] This is achieved through the downregulation of key signaling pathways that drive cell growth.
The following signaling pathways have been identified as targets of this compound:
-
JAK/STAT Pathway: In ovarian carcinoma cells, this compound has been shown to significantly decrease the phosphorylation of JAK and STAT proteins, thereby inhibiting this pathway which is crucial for cell proliferation and survival.[5]
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. This compound has been found to attenuate this pathway in cervical carcinoma cells.[6][8]
-
MAPK/ERK Pathway: Another critical pathway for cell proliferation and differentiation, the MAPK/ERK pathway is also inhibited by this compound in cervical carcinoma cells.[6][8]
-
Wnt/β-catenin Pathway: In prostate cancer, this compound has been demonstrated to decrease the expression of key components of this pathway, including wnt5a, β-catenin, and cyclin D1, leading to reduced cell viability and metastasis.[7]
-
NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway in colon carcinoma cells, which in turn suppresses proliferative and metastatic markers and induces pro-apoptotic genes.[9]
Caption: Simplified diagram of signaling pathways modulated by this compound.
Experimental Corner: Protocols for Key Assays
The following are summaries of the methodologies employed in the cited research to evaluate the bioactivity of this compound enantiomers.
Cell Viability Assay (CCK8/MTT)
-
Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (WST-8 in CCK8, MTT in MTT assay) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the this compound enantiomer or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, the CCK8 or MTT reagent is added to each well and incubated for a specified time (typically 1-4 hours).
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK8).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[5][8]
-
Caption: Workflow for cell viability assays.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Cells are treated with this compound enantiomers for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Cells are treated with this compound enantiomers, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK, p-STAT, Bcl-2, Bax, Caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][7]
-
References
- 1. Cyclohexene oxide CA, a derivative of this compound, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound from Uvaria grandiflora Roxb. Induces Apoptosis in Colon Cancer Cells Through Suppression of NF-κB Signalling [wisdomlib.org]
Structure-Activity Relationship of Zeylenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zeylenone, a polyoxygenated cyclohexene natural product isolated from Uvaria grandiflora, has garnered significant attention in the scientific community for its diverse biological activities. Both (-)-zeylenone and its enantiomer, (+)-zeylenone, have demonstrated therapeutic potential, particularly in the realms of oncology and inflammation. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of more potent and selective therapeutic agents.
Anticancer Activity of this compound Derivatives
The anticancer properties of this compound derivatives have been most extensively studied in the context of glioblastoma (GBM), a highly aggressive brain tumor. Structure-activity relationship studies have revealed several key structural features that are critical for the cytotoxic effects of these compounds.
Key Structural Insights for Anticancer Activity:
-
Hydroxyl Groups at C-1 and C-2: The presence of free hydroxyl groups at the C-1 and C-2 positions of the cyclohexene ring is crucial for anticancer activity. Esterification or modification of these groups, especially with bulky substituents, leads to a significant decrease or complete loss of potency.
-
Hydroxyl Group at C-3: The hydroxyl group at the C-3 position also plays an important role in the activity. Appropriate esterification at this position can lead to an enhancement of anticancer effects.
-
α,β-Unsaturated Ketone: The α,β-unsaturated ketone moiety in the cyclohexene ring is a critical pharmacophore for the biological activity of this compound derivatives.
-
Benzoyl Group at C-1: The introduction of a benzoyl group at the C-1 position can inhibit hydrolysis, thereby increasing the metabolic stability and duration of action of the compound.
A noteworthy derivative, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone, referred to as CA , has emerged as a potent anti-glioblastoma agent. This compound effectively induces G0/G1 phase cell cycle arrest by interfering with the function of the Enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a series of (+)-zeylenone derivatives against various glioblastoma cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound | R1 | R2 | R3 | U251 IC50 (µM) | A172 IC50 (µM) | U118 IC50 (µM) | U138 IC50 (µM) | G-20-07 IC50 (µM) | G-20-13 IC50 (µM) |
| (+)-Zeylenone | H | H | H | >40 | >40 | >40 | >40 | >40 | >40 |
| a | Ac | Ac | Ac | >40 | >40 | >40 | >40 | >40 | >40 |
| b | H | H | Ac | 15.68 | 18.32 | 21.45 | 25.41 | 19.33 | 22.17 |
| c | H | H | Benzoyl | 10.27 | 12.88 | 15.79 | 19.82 | 14.21 | 16.94 |
| CA | H | H | p-fluorobenzoyl | 5.16 | 6.44 | 8.21 | 10.33 | 7.19 | 9.56 |
| d | H | H | p-chlorobenzoyl | 7.34 | 9.15 | 11.56 | 14.28 | 10.12 | 12.87 |
| e | H | H | p-bromobenzoyl | 6.98 | 8.77 | 10.93 | 13.84 | 9.85 | 11.91 |
| f | H | H | p-nitrobenzoyl | 9.81 | 11.92 | 14.63 | 18.75 | 13.54 | 15.88 |
| g | H | H | p-methylbenzoyl | 12.33 | 14.76 | 17.89 | 21.93 | 16.42 | 19.05 |
| h | H | H | p-methoxybenzoyl | 14.11 | 16.98 | 20.14 | 24.37 | 18.59 | 21.66 |
| i | Benzoyl | H | H | >40 | >40 | >40 | >40 | >40 | >40 |
| j | H | Benzoyl | H | >40 | >40 | >40 | >40 | >40 | >40 |
| k | Ac | H | H | >40 | >40 | >40 | >40 | >40 | >40 |
| l | H | Ac | H | >40 | >40 | >40 | >40 | >40 | >40 |
| m | H | H | Cinnamoyl | 8.92 | 10.84 | 13.57 | 17.21 | 12.03 | 14.78 |
| n | H | H | Furoyl | 11.76 | 13.91 | 16.88 | 20.99 | 15.37 | 18.14 |
Data extracted from Su, R. et al. (2024). Front. Pharmacol. 14:1326245.
Anti-inflammatory Activity of this compound Derivatives
Zeylenol, a closely related polyoxygenated cyclohexene, has demonstrated notable anti-inflammatory properties. While extensive quantitative SAR data for a series of this compound derivatives focusing on anti-inflammatory action is less readily available in the public domain, the existing research provides a strong foundation for further investigation.
Key Structural Insights for Anti-inflammatory Activity:
The structural features essential for anticancer activity, such as the polyoxygenated cyclohexene core, are also believed to be important for anti-inflammatory effects. The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.
Comparative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory and cytotoxic activities of (-)-zeylenol.
| Compound | Assay | Cell Line/Model | Activity Metric | Value |
| (-)-Zeylenol | Xylene-induced ear edema | Mouse | % Inhibition | 52-90% (at 1 mg/ear) |
| Cytotoxicity | MDA-MB-231 (Breast) | IC50 | 54 ± 10 µM | |
| Cytotoxicity | HepG2 (Liver) | IC50 | > 80 µM |
Data extracted from Seangphakdee, C. et al. (2013). ScienceAsia 39(6), 610-614.
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways implicated in cancer and inflammation.
EZH2 Signaling Pathway in Glioblastoma
The potent derivative CA has been shown to directly interfere with EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, CA prevents the methylation of histone H3 at lysine 27 (H3K27me3), leading to the de-repression of cyclin-dependent kinase inhibitors p27 (CDKN1B) and p16 (CDKN2A). This results in cell cycle arrest at the G0/G1 phase and subsequent inhibition of glioblastoma cell proliferation.
PI3K/AKT/mTOR Signaling Pathway in Cervical Carcinoma
This compound has also been shown to inhibit the proliferation of cervical carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers. By inhibiting the phosphorylation of key components of this pathway, this compound can induce apoptosis and block tumor progression.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Add various concentrations of the this compound derivatives to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound derivatives as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Equilibration: Wash the cells with deionized water and then incubate with TdT reaction buffer for 10 minutes.
-
Labeling: Incubate the cells with the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Staining: Wash the cells with PBS and counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Transwell Migration and Invasion Assay
This assay is used to assess the ability of cancer cells to migrate and invade through a basement membrane matrix.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved cells (5 x 10⁴ cells) in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the this compound derivative to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of PI fluorescence.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., EZH2, p27, p16, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the expression levels of specific genes.
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform the real-time PCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for the target genes (e.g., CDKN1B, CDKN2A) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to investigate the interaction between proteins and DNA in the cell.
-
Cross-linking: Cross-link proteins to DNA in treated cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., EZH2) to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links to release the DNA.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific DNA sequences (e.g., promoters of CDKN1B and CDKN2A) in the immunoprecipitated DNA using qPCR.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the anticancer activity and mechanism of action of this compound derivatives.
Confirming Zeylenone-Induced Apoptosis with Caspase Inhibitors: A Comparative Guide
Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity in various cancer cell lines. A key mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death. This guide provides a comparative overview of experimental data and methodologies used to confirm that this compound triggers this specific cell death pathway, with a focus on the pivotal role of caspase inhibitors.
Comparative Efficacy of this compound in Inducing Apoptosis
This compound has been shown to inhibit cell proliferation and induce apoptosis across multiple cancer cell types, including ovarian, cervical, and osteosarcoma cells. The apoptotic response is consistently characterized by the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. The use of pan-caspase inhibitors, such as Z-VAD-FMK, has been instrumental in verifying that the observed cell death is indeed caspase-dependent.
| Cell Line | This compound Concentration | Key Apoptotic Markers | Effect of Caspase Inhibitor (Z-VAD-FMK) | Reference |
| HeLa (Cervical Carcinoma) | Not Specified | Increased cleavage of PARP, caspase-3, and caspase-7. | Significantly attenuated this compound-induced apoptosis. | [1][2] |
| CaSki (Cervical Carcinoma) | Not Specified | Increased cleavage of PARP, caspase-3, and caspase-7. | Significantly attenuated this compound-induced apoptosis. | [1][2] |
| SKOV3 (Ovarian Carcinoma) | 2.5, 5, and 10 µmol/L | Increased mRNA and protein levels of Caspase-3, Fas, Fasl, and Bax; decreased Bcl-2. | Not explicitly tested with inhibitors in this study, but caspase-3 increase is noted. | [3] |
| Osteosarcoma Cells | Not Specified | Increased apoptosis detected by Annexin V-FITC. | Pretreatment with Z-VAD-FMK significantly reduced apoptosis. | [4] |
Experimental Protocols
Verifying this compound's apoptotic mechanism involves a series of well-established molecular biology techniques.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Principle: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound, with and without a pre-treatment of a caspase inhibitor (e.g., Z-VAD-FMK).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is labeled with a fluorochrome (FITC). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Western Blot Analysis for Caspase Cleavage
This technique is used to detect the activation of caspases and the cleavage of their substrates, such as PARP (poly (ADP-ribose) polymerase).
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-7, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Antibodies specific to the cleaved, active forms of caspases can detect this activation. The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis.
Visualizing the Mechanism
The following diagrams illustrate the proposed signaling pathways of this compound-induced apoptosis and the experimental logic for its confirmation.
References
- 1. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Zeylenone's Anti-Tumor Efficacy Across Diverse Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity across a spectrum of cancer models. This guide provides a comparative overview of its efficacy, delving into the quantitative data from various studies, the detailed experimental protocols used to assess its activity, and the key signaling pathways it modulates. This objective comparison is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Quantitative Assessment of Anti-Tumor Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and effective concentrations from these studies are summarized below, providing a clear comparison of its potency in different cancer types.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value/Concentration Range | Duration of Treatment | Reference |
| Prostate Cancer | PC-3 | IC50 | 4.19 µmol/L | 24 hours | [1] |
| Cervical Cancer | HeLa, CaSki | Effective Conc. | 1.64 - 26.16 µM | 12, 24, 48, 72 hours | [2] |
| Ovarian Cancer | SKOV3 | Effective Conc. | 2.5, 5, 10 µmol/L | 24 hours | [3] |
| Gastric Cancer | SGC7901, MGC803 | Not Specified | Not Specified | Not Specified | [4][5] |
Note: "Effective Concentration" refers to the range of concentrations used in the cited studies that produced significant anti-tumor effects.
Mechanisms of Action: A Multi-Pathway Approach
This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified across different cancer models include the induction of apoptosis and the inhibition of key oncogenic signaling cascades.
Induction of Apoptosis
A consistent finding across multiple studies is this compound's ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the regulation of pro- and anti-apoptotic proteins. For instance, in ovarian carcinoma cells, this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as Caspase-3, Fas, Fasl, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] Similar effects on apoptosis-related proteins have been observed in prostate and cervical cancer cells.[1][2]
Modulation of Key Signaling Pathways
This compound's anti-tumor activity is underpinned by its ability to interfere with major signaling pathways that are often dysregulated in cancer:
-
JAK/STAT Pathway: In ovarian carcinoma, this compound has been shown to significantly decrease the expression of phosphorylated Janus kinase (p-JAK) and signal transducer and activator of transcription (p-STAT), indicating an inhibition of the JAK/STAT pathway.[3]
-
PI3K/AKT/mTOR Pathway: In cervical carcinoma cells, this compound attenuates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2]
-
MAPK/ERK Pathway: The MAPK/ERK pathway, another key regulator of cell growth and differentiation, is also inhibited by this compound in cervical cancer models.[2]
-
Wnt/β-catenin Pathway: In human prostate cancer cells, this compound has been found to repress tumor progression by downregulating the Wnt/β-catenin pathway.[6]
-
NF-κB Signaling: In colon cancer cells, this compound induces apoptosis through the suppression of NF-κB signaling.
The following diagrams illustrate a general experimental workflow for assessing this compound's activity and the signaling pathways it targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Zeylenone's Impact on Gene Expression: A Comparative Analysis for Researchers
For Immediate Release
A comprehensive analysis of current research reveals that Zeylenone, a naturally occurring cyclohexene oxide, induces significant gene expression changes across various cancer cell lines, primarily triggering apoptosis and inhibiting cell proliferation. This guide synthesizes findings from multiple studies to provide a comparative overview of this compound's effects on key signaling pathways and target genes, offering valuable insights for researchers, scientists, and drug development professionals.
Key Findings on Gene Expression Changes
This compound consistently demonstrates an ability to modulate genes involved in programmed cell death (apoptosis) and cell cycle regulation. In ovarian carcinoma cells, this compound treatment leads to an increase in the mRNA and protein levels of pro-apoptotic factors such as Cytochrome c, apoptosis-inducing factor (AIF), Caspase-3, Fas, FasL, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] Similar effects are observed in prostate cancer cells, where this compound induces a dose-dependent apoptosis, marked by a decrease in mitochondrial membrane potential and altered expression of Bcl-2 family proteins.[2]
In cervical carcinoma, this compound has been shown to suppress cell proliferation and induce cell cycle arrest by attenuating the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4] Furthermore, studies on colon cancer cells indicate that this compound's apoptotic and anti-proliferative effects are mediated through the suppression of NF-κB signaling.[5] This compound downregulates proliferative and metastatic markers like TNF-α, cyclin D1, PCNA, MMP-2, and MMP-9, while upregulating pro-apoptotic genes including Bax, cytochrome-c, caspase-9, and caspase-3. Research on gastric cancer corroborates these findings, showing that this compound induces mitochondrial apoptosis and inhibits migration and invasion by downregulating MMP-2/9 and inhibiting the phosphorylation of AKT and ERK.[6][7]
Comparative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| SKOV3 (Ovarian Carcinoma) | CCK8 | 2.5, 5, 10 µmol/L | Decreased cell viability in a dose-dependent manner. | [1] |
| PC-3 (Prostate Carcinoma) | MTT | Not specified | Significantly higher cytotoxicity compared to noncancerous WPMY-1 cells. | [2] |
| HeLa & CaSki (Cervical Carcinoma) | MTT | Not specified | Suppressed cell proliferation. | [3][4] |
| HCT-116 (Colon Carcinoma) | MTT | 15 µM | Maximum inhibitory effect on cell viability. | |
| SGC7901 & MGC803 (Gastric Cancer) | Annexin V-FITC/PI | 13.2 µM (24h) | Apoptosis rates of 48.21% and 64.58% respectively. | [6] |
Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of several key signaling pathways that are often dysregulated in cancer.
// Edges this compound -> JAK_STAT [label="Inhibits"]; this compound -> PI3K_AKT_mTOR [label="Inhibits"]; this compound -> MAPK_ERK [label="Inhibits"]; this compound -> NFkB [label="Inhibits"]; this compound -> Wnt_beta_catenin [label="Inhibits"];
PI3K_AKT_mTOR -> Bcl2 [label="Activates"]; NFkB -> Bcl2 [label="Activates"]; JAK_STAT -> Bcl2 [label="Activates"];
This compound -> FasL; FasL -> Fas; Fas -> FADD; FADD -> Pro_Casp8; Pro_Casp8 -> Casp8;
This compound -> Bax [label="Activates"]; this compound -> Bcl2 [label="Inhibits"]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytoC; Mitochondrion -> AIF;
CytoC -> Pro_Casp9; Pro_Casp9 -> Casp9;
Casp8 -> Pro_Casp3; Casp9 -> Pro_Casp3; Pro_Casp3 -> Casp3; Casp3 -> PARP; PARP -> Cleaved_PARP; Casp3 -> Apoptosis; AIF -> Apoptosis; } this compound's multifaceted impact on cancer cell signaling pathways.
Experimental Protocols
The following methodologies are commonly employed in the cited research to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to the control group.[2][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are treated with this compound at various concentrations and for different durations.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][6]
Western Blot Analysis
-
Following treatment with this compound, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, etc.).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][2][6]
Real-time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Total RNA is extracted from this compound-treated and control cells.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
RT-qPCR is performed using gene-specific primers for the target genes and a reference gene (e.g., GAPDH).
-
The relative gene expression is calculated using the 2-ΔΔCt method.[1]
This guide provides a consolidated overview of the current understanding of this compound's impact on gene expression in cancer cells. The presented data and methodologies offer a foundation for further research and development in the field of oncology.
References
- 1. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Uvaria grandiflora Roxb. Induces Apoptosis in Colon Cancer Cells Through Suppression of NF-κB Signalling [wisdomlib.org]
- 6. This compound Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Selectivity of Zeylenone for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zeylenone, a naturally occurring cyclohexene oxide, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities across various cancer types.[1][2] A critical aspect of any potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing toxicity to normal, healthy cells. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies, to aid in the assessment of its therapeutic potential.
Data Presentation: Cytotoxicity Comparison
The selectivity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancerous and non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of this differential cytotoxicity. An SI value greater than 1.0 suggests a degree of selectivity for cancer cells.
Studies have shown that this compound exhibits significantly higher cytotoxicity towards various cancer cell lines compared to normal cell lines.[3][4][5]
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) at 24h | Selectivity Index (SI) | Reference |
| PC-3 | Cancer | Prostate Carcinoma | 4.19 | >5.97 | [3] |
| WPMY-1 | Normal | Prostate Stromal | >25 (approx.) | - | [2][3] |
| HOS | Cancer | Osteosarcoma | ~5.0 | >5.0 | [2] |
| U2OS | Cancer | Osteosarcoma | ~6.5 | >3.8 | [2] |
| HeLa | Cancer | Cervical Carcinoma | 6.1 | Not Available | |
| CaSki | Cancer | Cervical Carcinoma | 3.3 | Not Available |
*IC50 values for WPMY-1, HOS, and U2OS are estimated from published growth inhibition charts. The SI for PC-3 is calculated using the estimated IC50 for the normal WPMY-1 cell line.
The data indicates that this compound is considerably more potent against prostate and osteosarcoma cancer cells than against normal prostate stromal cells. For instance, the IC50 for PC-3 prostate cancer cells was 4.19 µM, while the IC50 for the normal WPMY-1 cell line was estimated to be above 25 µM, yielding a high selectivity index.[2][3]
Mechanisms of Selective Action
This compound's selective anti-cancer activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis (programmed cell death).
Key Signaling Pathways Targeted by this compound in Cancer Cells:
-
Mitochondrial Apoptosis Pathway: this compound induces apoptosis in gastric and prostate cancer cells by disrupting the mitochondrial membrane potential.[3] This leads to the release of pro-apoptotic factors and the activation of caspases, a family of proteases that execute cell death.[3] Specifically, it upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2.[6]
-
PI3K/Akt/mTOR and MAPK/ERK Pathways: In cervical carcinoma cells, this compound has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[7][8] These pathways are crucial for cell proliferation, survival, and growth, and their inhibition contributes to the anti-tumor effects of this compound.[7]
-
JAK/STAT Pathway: In ovarian carcinoma, this compound inhibits the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in cell proliferation and apoptosis.[6]
-
Wnt/β-catenin Pathway: this compound has been found to decrease the viability and metastasis of human prostate cancer cells by downregulating the Wnt/β-catenin signaling pathway.[1]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's selectivity.
Caption: this compound's mechanism of apoptosis induction in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the assessment of this compound's activity.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., PC-3, WPMY-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Cell Preparation: Seed and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The available experimental data strongly suggests that this compound exhibits a favorable selectivity profile, demonstrating significantly higher cytotoxicity against multiple cancer cell lines—including prostate, osteosarcoma, and cervical cancer—than against normal cells.[1][2][3] This selectivity appears to be mediated by its ability to interfere with oncogenic signaling pathways that are hyperactive in cancer cells, leading to the induction of apoptosis.[6][7] These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy. The detailed protocols provided herein offer a foundation for researchers to rigorously evaluate and build upon these initial discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synergizes with cisplatin in osteosarcoma by enhancing DNA damage, apoptosis, and necrosis via the Hsp90/AKT/GSK3β and Fanconi anaemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Zeylenone: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the point of sale. This document outlines the essential procedures for the proper disposal of Zeylenone, a cyclohexene oxide with significant antitumour and antiproliferative properties. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
This compound, used in research for its potential in cancer therapy, is categorized as a cytotoxic substance.[1][2] Therefore, its disposal must follow stringent protocols for hazardous waste management to mitigate risks to personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Butyl rubber or neoprene gloves are recommended.[3]
-
Eye Protection: A full-face mask or safety goggles should be worn.[3]
-
Protective Clothing: A lab coat or gown is mandatory.
All handling of this compound and its waste should be conducted within a certified biological safety cabinet or a designated containment area to prevent aerosolization and exposure.[4]
II. Waste Segregation and Containerization
Proper segregation of cytotoxic waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be treated as cytotoxic waste.[5]
Key Segregation Steps:
-
Identify Cytotoxic Waste: This includes unused this compound, contaminated labware (e.g., vials, pipettes, culture flasks), contaminated PPE, and any materials used for cleaning spills.[6]
-
Use Designated Containers:
-
Solids: Place all solid waste, such as contaminated gloves, gowns, and labware, into a designated red cytotoxic waste container lined with a thick, clear bag and labeled "Cytotoxic Waste".[5][6]
-
Sharps: All contaminated sharps, including needles, syringes, and ampoules, must be placed in a puncture-proof sharps container that is clearly labeled with a cytotoxic sticker.[5][6]
-
Liquids: While specific liquid waste procedures for this compound are not detailed, as a general practice for cytotoxic compounds, liquid waste should be collected in a leak-proof, clearly labeled container. Chemical neutralization may be an option for some cytotoxic agents if incineration is not available, but this must be done in accordance with institutional and regulatory guidelines.[5]
-
III. Disposal Protocol: A Step-by-Step Guide
-
Waste Collection: At the point of generation, immediately place all this compound-contaminated materials into the appropriate, color-coded, and labeled cytotoxic waste containers.[6]
-
Container Sealing: Once a container is three-quarters full, securely seal it to prevent any leakage. Do not overfill containers.
-
Surface Decontamination: After sealing the waste containers, decontaminate the exterior surfaces of the containers and the work area.
-
Temporary Storage: Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a cytotoxic hazard symbol.
-
Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company. The primary and recommended method for the destruction of cytotoxic waste is incineration.[5][7] Never dispose of cytotoxic waste in the general trash, down the drain, or as biohazardous waste unless it is also infectious.
IV. Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Clean the area with a suitable decontamination solution.
-
Collect all contaminated cleaning materials and place them in the cytotoxic waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area immediately.
-
Notify the laboratory supervisor and the institutional safety officer.
-
Restrict access to the spill area.
-
Follow the institution's specific procedures for large hazardous material spills.
-
Data Summary: this compound Properties
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 193410-84-3[1] |
| Molecular Formula | C21H18O7[1] |
| Description | A naturally occurring cyclohexene oxide with antitumour and antiproliferative activity. It has been shown to inhibit cervical cancer cell proliferation and induce apoptosis.[1][2] |
| Primary Hazard | Cytotoxic. Suspected of having genotoxic, mutagenic, or teratogenic effects.[6] |
| Handling | Use appropriate PPE and handle in a containment system (e.g., biological safety cabinet).[4] |
| Storage | Store locked up at -20°C.[1][3] |
Experimental Workflow: this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. glpbio.com [glpbio.com]
- 3. mpfs.io [mpfs.io]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Zeylenone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Zeylenone, a naturally occurring cyclohexene oxide with potential cytotoxic properties. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, this guide is based on established best practices for handling potent, potentially hazardous compounds in a laboratory setting. All personnel must supplement these guidelines with a thorough risk assessment specific to their experimental protocols.
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to establish a barrier between the handler and the chemical, minimizing the risk of exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile or neoprene gloves. Always use double gloves. |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield. |
| Body Protection | Laboratory coat | A disposable, solid-front, back-closing gown. |
| Respiratory Protection | Not generally required for small quantities in a ventilated enclosure. | A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary if working with powders outside of a fume hood or if aerosolization is possible. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to ensure the safety of all laboratory personnel. The following step-by-step procedures should be followed when handling this compound.
2.1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.
-
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne contaminants.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. A spill kit appropriate for cytotoxic compounds should be available.
2.2. Handling Procedures:
-
Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Prepare Work Surface: Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: If handling a powdered form, weigh the compound carefully to avoid generating dust.
-
Reconstitution: If preparing solutions, add the solvent slowly to the this compound to prevent splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Transport: When transporting this compound solutions, use a secondary, shatterproof container.
2.3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, face/eye protection).
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Dispose of as hazardous waste. |
| Liquid Waste | Collect in a clearly labeled, sealed, and chemical-resistant container for hazardous waste disposal. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, use a spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
